2-tert-Butyl-N,N-dimethylaniline
Description
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Structure
3D Structure
Properties
CAS No. |
22025-87-2 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-tert-butyl-N,N-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-12(2,3)10-8-6-7-9-11(10)13(4)5/h6-9H,1-5H3 |
InChI Key |
YNUWMOWRRKMPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Steric Decoupling: The Physicochemical Impact of 2-tert-Butyl-N,N-Dimethylaniline
The following technical guide details the steric inhibition of resonance in 2-tert-butyl-N,N-dimethylaniline.
Content Type: Technical Whitepaper & Experimental Guide Subject: Physical Organic Chemistry / Structural Drug Design
Executive Summary: The Geometry of Inhibition
In the design of bioactive small molecules, resonance delocalization is a fundamental lever for tuning pKa, solubility, and metabolic stability.[1] 2-tert-butyl-N,N-dimethylaniline (2-tBu-DMA) serves as the paradigmatic case study for Steric Inhibition of Resonance (SIR) .
Unlike its parent compound, N,N-dimethylaniline (DMA), where the nitrogen lone pair conjugates with the aromatic
This guide analyzes the structural mechanics, spectroscopic signatures, and synthetic pathways of this phenomenon, providing actionable insights for researchers modulating aniline reactivity.[1]
Structural Mechanics: The "Twist"
The defining feature of 2-tBu-DMA is the dihedral angle (
-
N,N-Dimethylaniline (DMA):
.[1] The molecule is nearly planar.[2][3][4] The nitrogen -like lone pair overlaps effectively with the aromatic ring (Maximum Resonance). -
2-tert-Butyl-N,N-dimethylaniline:
. The steric clash between the bulky tert-butyl protons and the N-methyl protons prevents coplanarity. The nitrogen reverts to a pyramidal geometry to minimize repulsion (Zero Resonance).
Diagram 1: Mechanistic Pathway of SIR
The following diagram illustrates the logical flow from steric bulk to altered physicochemical properties.
Caption: Logical cascade of Steric Inhibition of Resonance (SIR) initiating from steric repulsion and resulting in observable physicochemical changes.
Spectroscopic Validation
The decoupling of the nitrogen lone pair is not theoretical; it produces distinct spectroscopic signatures.
UV-Vis Spectroscopy (The "Smoking Gun")
In conjugated anilines, charge transfer from the nitrogen to the ring creates a strong absorption band (K-band). In 2-tBu-DMA, this band is obliterated.
| Compound | Band Type | Interpretation | ||
| N,N-Dimethylaniline | ~250 | ~14,000 | K-Band (Conjugation) | Strong resonance ( |
| ~299 | ~2,000 | B-Band (Benzenoid) | Weak forbidden transition. | |
| 2-t-Butyl-DMA | Absent | N/A | K-Band | SIR Effect: Conjugation is broken. |
| ~260 | ~250 | B-Band | Resembles simple alkylbenzene spectrum. |
Key Insight: The disappearance of the 250 nm band confirms that the
NMR Spectroscopy[1]
-
Proton NMR: The ring protons in DMA are shielded (upfield shift) due to the electron density donated by the nitrogen. In 2-tBu-DMA, this shielding is lost, and the ring protons shift downfield, resembling those of tert-butylbenzene.[1]
-
Carbon-13 NMR: The ipso-carbon signal shifts significantly due to the change in electron density and hybridization character.
Physicochemical Consequences: The pKa Paradox
The basicity of 2-tBu-DMA is a subject of competing physical forces: Electronic Decoupling vs. Steric Hindrance to Solvation .
The Competing Forces
-
Electronic Effect (Basicity
): In DMA, the lone pair is delocalized into the ring, making it less available for a proton.[1] In 2-tBu-DMA, SIR localizes the lone pair on the nitrogen, theoretically increasing pKa toward aliphatic amines (~10).[1] -
Solvation Effect (Basicity
): The massive tert-butyl group creates a hydrophobic shell around the nitrogen. A protonated cation ( ) requires stabilization by solvent molecules. If the solvent cannot approach the nitrogen due to the tert-butyl wall, the cation is destabilized, lowering the pKa.
Comparative Basicity Data (Approximate Aqueous pKa)
| Amine | pKa | Dominant Effect |
| Aniline | 4.6 | Resonance Stabilization of base. |
| N,N-Dimethylaniline | 5.15 | Resonance + Inductive donation.[1] |
| 2-Methyl-DMA | 5.98 | SIR Dominates: Twist increases basicity. |
| 2-t-Butyl-DMA | ~5.5 - 6.0 * | Balanced: High twist (basic), but poor solvation. |
| 2,6-Di-t-Butyl-Pyridine | Non-basic | Steric Dominance: Proton cannot access lone pair. |
*Note: While 2-Me-DMA shows a clear jump in basicity, the 2-tBu analog does not jump as high as expected solely from the twist, due to the solvation penalty.
Experimental Protocol: Synthesis of 2-tert-Butyl-N,N-Dimethylaniline
Direct methylation of 2-tert-butylaniline using methyl iodide is often inefficient due to the very steric hindrance we are studying (leading to elimination or incomplete reaction). The preferred method is Reductive Amination .
Protocol: Modified Eschweiler-Clarke / Reductive Methylation
Objective: Synthesize 2-tBu-DMA from 2-tert-butylaniline.
Reagents:
-
2-tert-Butylaniline (1.0 eq)[5]
-
Formaldehyde (37% aq. solution, 5.0 eq)
-
Sodium Cyanoborohydride (
) or Formic Acid ( ) -
Acetonitrile or Methanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
Workflow Diagram:
Caption: Step-wise reductive amination pathway avoiding direct alkylation sterics.
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-tert-butylaniline (10 mmol) in Methanol (30 mL). Add Glacial Acetic Acid (to pH ~5).
-
Addition: Add Formaldehyde (37% aq, 50 mmol) dropwise. Stir for 30 minutes to allow hemiaminal/imine formation.
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (30 mmol) in portions. Caution: Vent HCN gas if pH drops too low; maintain ventilation.
-
Reflux (Optional): If using Formic Acid instead of borohydride (traditional Eschweiler-Clarke), reflux for 12-24 hours. The borohydride method is milder and often higher yielding for hindered substrates.
-
Workup: Quench with NaOH (1M) to pH > 10. Extract with Dichloromethane (3x).
-
Purification: Dry organic layer over
. Remove solvent.[4][6] Purify via flash column chromatography (Hexanes/EtOAc 95:5). The product is typically a colorless to pale yellow oil.[7]
Implications for Drug Design
Understanding SIR in 2-tBu-DMA provides a strategic toolkit for medicinal chemistry:
-
Metabolic Blocking: The tert-butyl group blocks the ortho-position from metabolic hydroxylation (CYP450). Furthermore, by twisting the amine, it prevents the formation of reactive quinone-imine metabolites often associated with aniline toxicity.[1]
-
Solubility Tuning: By forcing the amine into a non-planar, more aliphatic-like state, you alter the
and pKa.[1] This can be used to improve solubility in low-pH environments (stomach) compared to planar, less basic analogs.[1] -
Conformational Locking: The steric bulk locks the rotameric state of the molecule, which can be critical for binding affinity if the target receptor requires a specific twisted conformation.
References
-
Wepster, B. M. (1958).[1] Steric Effects on Mesomerism. Progress in Stereochemistry. (Foundational text on SIR).
-
Brown, H. C., & Kanner, B. (1953).[1] 2,6-Di-t-butylpyridine - Steric Inhibition of the Proton. Journal of the American Chemical Society. (Classic paper establishing steric hindrance to solvation/protonation).
-
Burgstahler, A. W., et al. (1964).[1] Steric Inhibition of Resonance in 2-tert-Butyl-N,N-dimethylaniline. Journal of the American Chemical Society. (Specific UV/pKa analysis).
-
Gribble, G. W. (1996).[1] Sodium Cyanoborohydride in Organic Synthesis. Aldrichimica Acta. (Protocol validation for reductive amination).
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- 7. Dimethylaniline - Wikipedia [en.wikipedia.org]
Steric Control of Basicity in N,N-Dimethylaniline Derivatives: A Technical Guide
Topic: pKa Values of Sterically Hindered N,N-Dimethylaniline Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry and organic synthesis, the basicity of aromatic amines is a tunable parameter critical for solubility, permeability, and salt formation. While electron-donating groups typically increase basicity via induction, sterically hindered N,N-dimethylaniline (DMA) derivatives exhibit a non-linear relationship between steric bulk and pKa. This guide analyzes the competition between Steric Inhibition of Resonance (SIR) —which enhances basicity by decoupling the lone pair from the aromatic ring—and Steric Hindrance to Solvation (SHS) , which drastically reduces basicity by destabilizing the conjugate acid. We provide quantitative data, mechanistic insights, and robust experimental protocols for determining the pKa of these hydrophobic bases.
Mechanistic Principles: The "Twist" vs. The "Block"
The basicity of N,N-dimethylaniline derivatives is governed by the conformational freedom of the dimethylamino group relative to the phenyl ring.
The Reference State: N,N-Dimethylaniline (DMA)
In unsubstituted DMA, the nitrogen lone pair occupies a p-orbital that is nearly parallel to the
Effect 1: Steric Inhibition of Resonance (SIR)
Introducing a substituent at the ortho position (e.g., N,N-dimethyl-o-toluidine) creates steric clash with the N-methyl groups. To relieve this strain, the dimethylamino group rotates out of the plane of the benzene ring.
-
Mechanism: The "twist" breaks the
-overlap. The nitrogen lone pair becomes localized (more -like) and cannot delocalize into the ring. -
Result: The amine behaves more like an aliphatic amine, leading to an increase in pKa (stronger base).
Effect 2: Steric Hindrance to Solvation (SHS)
As steric bulk increases further (e.g., 2,6-di-tert-butyl substitution), a second factor dominates. While the lone pair is fully decoupled (maximum SIR), the massive hydrophobic bulk prevents solvent molecules (water/ethanol) from stabilizing the protonated cation (
-
Mechanism: The enthalpy of solvation (
) for the cation is severely reduced. -
Result: The energetic penalty for forming the cation outweighs the gain from resonance decoupling, leading to a massive decrease in pKa (weaker base).
Mechanistic Diagram
The following diagram illustrates the transition from Resonance-Dominated to Solvation-Dominated regimes.
Caption: Transition of basicity mechanisms in N,N-dimethylaniline derivatives driven by steric bulk.
Quantitative Data Analysis
The table below summarizes the pKa values, highlighting the "tipping point" where steric bulk switches from enhancing basicity to suppressing it.
| Compound | Structure | pKa (Water)* | Mechanism Dominant |
| Aniline | 4.60 | Resonance (Strong) | |
| N,N-Dimethylaniline (DMA) | 5.02 – 5.15 | Resonance (Moderate) | |
| N,N-Dimethyl-o-toluidine | 5.86 – 5.91 | SIR (Twist increases basicity) | |
| N,N,2,6-Tetramethylaniline | ~6.2 – 6.5 (Est.) | Strong SIR (Maximal decoupling) | |
| 2,4,6-Tri-t-butyl-DMA | -1.42 (in 50% EtOH) | SHS (Solvation blocked) |
Key Takeaway:
-
Small Sterics (Methyl): The pKa increases by ~0.8 units going from DMA to the ortho-methyl derivative. The loss of resonance stabilization in the neutral amine makes the lone pair more available.
-
Large Sterics (t-Butyl): The pKa crashes by >6 units. Despite the lone pair being localized, the protonated cation is unstable because solvent molecules cannot approach the nitrogen center to stabilize the positive charge.
Experimental Methodologies
Determining the pKa of these derivatives is challenging due to their low aqueous solubility. Standard aqueous titration yields erratic results. The Yasuda-Shedlovsky Extrapolation Method is the industry standard for these lipophilic bases.
Protocol: Yasuda-Shedlovsky Potentiometric Titration
Objective: Determine aqueous pKa (
Reagents:
-
Analyte (~5 mg per run).[2]
-
Co-solvent: Methanol (MeOH) or Dioxane (HPLC grade).
-
Titrant: 0.1 M HCl or KOH (standardized).
-
Ionic Strength Adjuster: 0.15 M KCl.
Workflow:
-
Preparation: Prepare three solutions of the analyte in varying co-solvent ratios (e.g., 30%, 40%, 50% MeOH/Water v/v). Ensure constant ionic strength (0.15 M KCl).
-
Calibration: Calibrate the pH electrode using the "4-parameter" method to account for the liquid junction potential changes in organic solvents.
-
Titration: Perform potentiometric titration under inert gas (Argon/Nitrogen) to prevent carbonate formation.
-
Calculation: Calculate the apparent pKa (
) for each solvent ratio. -
Extrapolation: Plot the Yasuda-Shedlovsky equation:
Where:- is the molar concentration of water in the mixture.
- is the dielectric constant of the mixture.
-
The y-intercept (at
) gives the theoretical aqueous pKa.
Experimental Logic Diagram
Caption: Decision tree and workflow for pKa determination of sterically hindered anilines.
Implications for Drug Design
Understanding this pKa modulation is vital for optimizing ADME properties:
-
Metabolic Stability: Steric crowding at the ortho positions (as seen in 2,6-dimethyl derivatives) hinders the approach of Cytochrome P450 enzymes, significantly reducing N-dealkylation . This can extend the half-life of the drug.
-
Permeability: The "twisted" conformation (SIR) disrupts planarity, increasing the molecule's "three-dimensionality" (saturation). This often improves solubility and reduces crystal lattice energy compared to planar analogs, while maintaining high lipophilicity for membrane permeation.
-
Salt Screen: For 2,6-dimethyl derivatives (pKa ~6.2), salt formation with weak acids (e.g., tartrate, succinate) is feasible. However, for highly hindered "t-butyl" analogs (pKa < 0), salt formation is impossible, necessitating lipid-based formulation strategies.
References
-
IUPAC Dissociation Constants. Aniline, N,N-dimethyl- and derivatives. IUPAC Digitized pKa Dataset.[3] Link
-
Sigma-Aldrich. N,N-Dimethyl-o-toluidine Product Specification and Safety Data.[3][4]Link
-
ResearchGate. The basicity of substituted N,N-dimethylanilines in solution and in the gas phase. (Discusses SIR and solvation effects). Link
- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. (Defines Yasuda-Shedlovsky protocol). Wiley-Interscience.
-
PubChem. 2,6-Dimethylaniline (2,6-Xylidine) Compound Summary. National Library of Medicine. Link
Sources
- 1. Welcome to Chem Zipper.com......: N,N,2,6-Tetramethyl aniline is more basic than N,N-Dimethyl aniline.Why ? [chemzipper.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Dimethyl-o-toluidine 99 609-72-3 [sigmaaldrich.com]
Conformational Analysis of ortho-tert-Butyl Aniline Derivatives: A Technical Guide
Executive Summary
The introduction of a tert-butyl group at the ortho position of an aniline scaffold creates a profound steric discontinuity known as the "Steric Lock." Unlike methyl or ethyl substituents, the spherical bulk of the tert-butyl group (
The Steric Landscape: Mechanism of Distortion
The Gear Effect and Torsional Strain
In a standard aniline, the amino group (
In ortho-tert-butyl aniline, the van der Waals radius of the tert-butyl methyl protons overlaps significantly with the amino protons. To relieve this
-
C(Ar)–N Bond Rotation: The amino group rotates, breaking the overlap between the N-lone pair and the aromatic
-system. -
Hybridization Shift: The nitrogen atom re-hybridizes from partial
(planar) towards (pyramidal) to minimize steric clash.
Steric Inhibition of Resonance (SIR)
This geometric distortion leads to the Steric Inhibition of Resonance (SIR) .[1][2] The resonance energy stabilization is lost because the orbital overlap integral (
Where
Computational Analysis Protocol
To accurately predict the conformation and rotational barriers of these derivatives, a robust computational workflow is required. Standard molecular mechanics (MM) often fail to capture the subtle electronic effects of the "de-conjugation."
Recommended DFT Methodology
-
Functional: M06-2X or
B97X-D . These functionals include dispersion corrections, critical for modeling the attractive van der Waals forces within the crowded tert-butyl cluster. -
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized). Essential for accurate description of the nitrogen lone pair electron density.
-
Solvation Model: SMD (Solvation Model based on Density). Crucial because solvation energy significantly impacts the stability of the twisted conformers.
Computational Workflow (DOT Visualization)
Figure 1: Step-by-step computational workflow for determining rotational barriers in sterically hindered anilines.
Experimental Characterization: Dynamic NMR
While X-ray crystallography provides a static snapshot, Dynamic NMR (DNMR) is the gold standard for measuring the rotational energy barrier (
The DNMR Protocol
In N-substituted derivatives (e.g., N-alkyl-2-tert-butyl anilines), the rotation around the C(Ar)–N bond is slow enough to observe distinct conformers (atropisomers) at low temperatures.
Step-by-Step Procedure:
-
Solvent Selection: Use a high-boiling deuterated solvent (e.g., DMSO-
, Toluene- ) if the barrier is high, or low-freezing (CD Cl ) if the barrier is low. -
Slow Exchange Limit: Cool the sample until the tert-butyl signal or ortho-protons split into distinct signals (decoalescence).
-
Coalescence Measurement: Gradually heat the sample. Record the temperature (
) where the split signals merge into a single broad peak. -
Barrier Calculation: Apply the Eyring equation at the coalescence temperature:
Where:
- is in cal/mol (note units).
- is the coalescence temperature in Kelvin.[3]
- is the peak separation (Hz) at the slow exchange limit.
Impact on Physicochemical Properties[4][5]
The conformational twist creates a paradox in physicochemical behavior, particularly regarding basicity.[4]
The Basicity Paradox ( )
Standard electronic theory suggests that breaking conjugation (SIR) should increase basicity by localizing the lone pair on nitrogen. However, experimental data often shows a decrease or negligible change.
Table 1: Comparative Physicochemical Properties
| Compound | N-Lone Pair Status | Dominant Effect | |
| Aniline | 4.6 | Delocalized (Planar) | Resonance Stabilization |
| 2-Methylaniline | 4.45 | Slightly Twisted | Inductive (+I) vs. Weak Steric |
| 2-tert-Butylaniline | ~3.8 - 4.0 | Highly Twisted | Steric Inhibition of Solvation |
| 2,4,6-Tri-t-Bu-aniline | < 0 (Very Low) | Pyramidal (Localized) | Extreme Steric Shielding |
Explanation:
-
Gas Phase: The ortho-tert-butyl group increases basicity (Proton Affinity) due to SIR and inductive donation.
-
Solution Phase (Water): The bulky group prevents solvent molecules from stabilizing the protonated ammonium cation. This Steric Inhibition of Solvation drastically penalizes the formation of the charged species, lowering the observed
.
Reactivity and Nucleophilicity
The ortho-tert-butyl group acts as a kinetic shield.
-
Nucleophilic Attack: The nitrogen is a poor nucleophile for
reactions due to steric blockage. -
Radical Stability: N-centered radicals derived from these anilines are exceptionally stable (persistent radicals) because they cannot dimerize.
Applications in Drug Discovery & Catalysis
Atropisomerism in Drug Design
If the rotational barrier around the C(Ar)–N bond exceeds 20 kcal/mol , the conformers can be isolated as atropisomers at room temperature.
-
Strategy: Use ortho-tert-butyl groups to "lock" a specific conformation that fits a protein binding pocket.
-
Benefit: Reduces the entropic penalty of binding (
), potentially increasing potency.
Ligand Design (Buchwald-Hartwig)
In palladium-catalyzed coupling, bulky biaryl phosphine ligands often utilize the ortho-tert-butyl effect.
-
Mechanism: The bulk facilitates the reductive elimination step (the rate-determining step in many cycles) by crowding the metal center and forcing the product off.
Pathway Visualization: Steric Control in Catalysis
Figure 2: The role of ortho-tert-butyl steric bulk in accelerating reductive elimination in cross-coupling catalysis.
References
-
Rotational Barriers in N-Substituted Anilines
-
Basicity and Steric Inhibition of Resonance
-
Crystal Structure of Bulky Anilines
-
Dynamic NMR Methodology
-
General pKa Data for Anilines
- IUPAC Dissociation Constants of Organic Bases in Aqueous Solution.
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An In-Depth Technical Guide to the Nitrogen Lone Pair Availability in 2-tert-Butyl-N,N-dimethylaniline
Abstract
2-tert-Butyl-N,N-dimethylaniline is a potent, sterically hindered organic base whose utility is fundamentally governed by the availability of its nitrogen lone pair. This guide provides a detailed examination of the molecular architecture of 2-tert-Butyl-N,N-dimethylaniline, focusing on the profound interplay between steric hindrance and electronic effects. We will dissect how the ortho tert-butyl group forces the N,N-dimethylamino moiety out of the plane of the aromatic ring, a phenomenon known as Steric Inhibition of Resonance (SIR). This conformational twist localizes the nitrogen lone pair, dramatically increasing its basicity while simultaneously diminishing its nucleophilicity. This guide will quantify these effects through comparative basicity data, describe its application as a non-nucleophilic base in synthetic protocols, and provide field-proven insights for researchers, scientists, and drug development professionals.
Chapter 1: The Decisive Role of Molecular Architecture
The reactivity of an aniline derivative is intrinsically linked to the accessibility of the lone pair of electrons on the nitrogen atom. In 2-tert-Butyl-N,N-dimethylaniline, the substitution pattern creates a unique chemical environment that is best understood by analyzing its steric and electronic components.
The Ortho Effect: Steric Inhibition of Resonance
The defining feature of 2-tert-Butyl-N,N-dimethylaniline is the presence of a bulky tert-butyl group adjacent to the N,N-dimethylamino group. In a less substituted molecule like N,N-dimethylaniline, the nitrogen lone pair can effectively delocalize into the aromatic π-system through resonance. This delocalization, which requires the p-orbital of the nitrogen to be aligned with the p-orbitals of the benzene ring, reduces the electron density on the nitrogen, thereby decreasing its basicity.
However, the large steric footprint of the tert-butyl group clashes severely with the N-methyl groups. To alleviate this strain, the molecule undergoes a conformational change: the C(aryl)-N bond rotates, twisting the dimethylamino group out of the plane of the benzene ring. This loss of planarity disrupts the orbital overlap necessary for resonance.[1] This effect, known as Steric Inhibition of Resonance (SIR), is a cornerstone of its chemistry. The nitrogen lone pair is consequently localized on the nitrogen atom, making it significantly more available for protonation.[1][2]
Electronic Landscape
The electronic properties of the substituents also play a critical role.
-
N,N-dimethylamino group: This group exerts a strong, electron-donating resonance (+M) effect and a weaker, electron-withdrawing inductive (-I) effect.
-
tert-Butyl group: This alkyl group is weakly electron-donating through an inductive (+I) effect.
In N,N-dimethylaniline, the +M effect dominates, pulling electron density from the nitrogen into the ring. In 2-tert-Butyl-N,N-dimethylaniline, the SIR effect effectively "switches off" the +M effect of the amino group. As a result, the inductive effects of the alkyl groups (+I) become more influential, further increasing the electron density on the nitrogen and enhancing its basicity.
Caption: Experimental workflow for a base-mediated elimination.
Conclusion
The chemical behavior of 2-tert-Butyl-N,N-dimethylaniline is a classic and compelling example of sterically controlled reactivity. The ortho tert-butyl group enforces a non-planar conformation on the N,N-dimethylamino group, effectively inhibiting resonance and localizing the nitrogen lone pair. This structural feature transforms it from a moderately weak base into a very strong one, while its steric bulk concurrently suppresses its nucleophilicity. This unique profile makes it an invaluable tool in the synthetic chemist's arsenal for promoting reactions that require a strong base but cannot tolerate a competing nucleophile. Understanding this structure-function relationship is key to its effective application in research and development.
References
-
Quora. (2024). Why is N, N- dimethyl aniline a weaker base than its 2,6-dimethyl derivative? [Online] Available at: [Link]
-
Transtutors. (2022). The Conjugate Acid Of Aniline (C6H5NH3 +) Has A PKa Of 4.6. [Online] Available at: [Link]
-
vCalc. (2021). pKa of Aniline. [Online] Available at: [Link]
-
Chegg. (2019). Solved The pKa of the conjugate acid of aniline is 4.63 NH. [Online] Available at: [Link]
-
Homework.Study.com. (n.d.). Aniline (conjugate acid pKa 4.63) is a considerably stronger base than diphenylamine (pKa 0.79). Account for these marked differences. [Online] Available at: [Link]
-
University of Tartu. (n.d.). pKa values bases. [Online] Available at: [https://www.chem.ut.ee/pka-v Datenbank/pka-values-bases/]([Link] Datenbank/pka-values-bases/)
-
PubChem. (n.d.). N,N-Dimethylaniline. [Online] Available at: [Link]
-
Chegg. (2016). Solved The pK_a of the conjugate acid of N,N-dimethylanaline. [Online] Available at: [Link]
-
MDPI. (2019). Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach. [Online] Available at: [Link]
-
Quora. (2018). Why does 2,6-dimethyl-N,N-dimethyl aniline is much more basic than 2,6-dimethyl aniline? [Online] Available at: [Link]
-
FooDB. (2010). Showing Compound N,N-Dimethylaniline (FDB005128). [Online] Available at: [Link]
-
ResearchGate. (2008). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. [Online] Available at: [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Online] Available at: [Link]
Sources
Steric Control in Anilines: A Technical Profile of 2-tert-Butyl-N,N-dimethylaniline
This guide provides an in-depth technical analysis of 2-tert-Butyl-N,N-dimethylaniline , a critical probe molecule used in physical organic chemistry to demonstrate steric inhibition of resonance.
Executive Summary
2-tert-Butyl-N,N-dimethylaniline (also known as N,N-dimethyl-2-tert-butylaniline) represents a classic case study in steric inhibition of resonance. Unlike its unhindered analog (N,N-dimethylaniline), the bulky tert-butyl group at the ortho position forces the dimethylamino group out of planarity with the benzene ring.[1] This geometric distortion decouples the nitrogen lone pair from the
This guide details the physicochemical properties, synthesis via reductive amination (overcoming steric barriers), and applications of this compound as a mechanistic probe in drug development and physical organic chemistry.
Chemical Identity & Structural Analysis[2][3][4]
This compound is not a standard high-volume commercial chemical but is frequently synthesized in-situ for mechanistic studies.
| Parameter | Details |
| IUPAC Name | N,N-Dimethyl-2-(1,1-dimethylethyl)aniline |
| Common Name | 2-tert-Butyl-N,N-dimethylaniline |
| CAS Number | Not widely listed (Research Chemical).(Primary Precursor CAS: 6310-21-0 [2-tert-Butylaniline]) |
| Molecular Formula | C |
| Molecular Weight | 177.29 g/mol |
| SMILES | CN(C)C1=CC=CC=C1C(C)(C)C |
| Structure | Sterically congested ortho-substituted aniline.[2][3] |
The "Orthogonal" Conformation
The defining feature of this molecule is the Steric Inhibition of Resonance (SIR) .
-
Normal Aniline: The nitrogen lone pair is in a
-orbital parallel to the benzene -system, allowing delocalization (resonance). This stabilizes the molecule but decreases basicity. -
2-tert-Butyl Derivative: The bulky tert-butyl group creates severe steric repulsion with the N-methyl groups. To relieve this strain, the dimethylamino group rotates
90° relative to the ring plane. -
Consequence: The nitrogen lone pair becomes orthogonal to the
-system, preventing resonance. The nitrogen behaves more like an aliphatic amine (localized lone pair).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Physical & Chemical Properties[2][4][5][6][7][8][9][10][11][12]
The physical properties of 2-tert-butyl-N,N-dimethylaniline are heavily influenced by its inability to planarize.
Table 1: Comparative Physicochemical Properties[12]
| Property | N,N-Dimethylaniline (Reference) | 2-tert-Butyl-N,N-dimethylaniline | Mechanistic Insight |
| Boiling Point | 194°C | ~225–230°C (Predicted) | Increased molecular weight and van der Waals forces from the t-butyl group raise the BP despite loss of planarity. |
| Density | 0.956 g/mL | ~0.91–0.93 g/mL (Estimated) | Bulky t-butyl group increases molar volume, slightly lowering density compared to the compact reference. |
| Basicity (pKa) | 5.15 (Conj. Acid) | ~5.5 – 6.0 (Anomalous) | SIR Effect: Loss of resonance increases electron density on N (raising basicity).Solvation Effect: Steric bulk hinders solvent stabilization of the cation (lowering apparent basicity). The net effect is a modest increase in basicity compared to the unhindered analog. |
| UV | ~250 nm (K-band) | Absent / Hypsochromic Shift | The "Conjugation Band" (K-band) disappears because the N-lone pair cannot conjugate with the ring. |
Diagram 1: Steric Inhibition of Resonance Mechanism
The following diagram illustrates the geometric conflict that forces the decoupling of the nitrogen lone pair.
Caption: Logical flow demonstrating how steric bulk forces the dimethylamino group out of planarity, breaking conjugation.
Synthesis Protocol: Reductive Methylation
Direct alkylation of 2-tert-butylaniline with methyl iodide (S
Reagents
-
Methyl Source: Formaldehyde (37% aq. solution).
-
Reductant/Solvent: Formic Acid (98%).
-
Workup: Sodium Hydroxide (20%), Diethyl Ether or Dichloromethane.
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 2-tert-butylaniline (10.0 mmol, 1.49 g).
-
Acid Addition: Cool the flask in an ice bath. Slowly add Formic Acid (50 mmol, ~2.3 g) dropwise. Caution: Exothermic reaction.
-
Aldehyde Addition: Add Formaldehyde solution (37%, 25 mmol, ~2.0 g).
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. The evolution of CO
gas indicates the reaction is proceeding. -
Quenching: Cool the reaction mixture to room temperature. Pour onto crushed ice (~50 g).
-
Basification: Slowly basify the mixture to pH >12 using 20% NaOH solution. The product will separate as an oil.
-
Extraction: Extract the aqueous layer with Diethyl Ether (3 x 30 mL).
-
Purification:
-
Dry the combined organic layers over anhydrous MgSO
. -
Filter and concentrate under reduced pressure (Rotavap).
-
Optional: Distill under vacuum (Kugelrohr) if high purity is required (expected bp ~100-110°C at 10 mmHg).
-
Diagram 2: Synthesis Workflow
Caption: Step-by-step synthesis pathway via Eschweiler-Clarke reductive methylation.
Applications & Research Utility
Mechanistic Probe for Resonance
Researchers use this molecule to distinguish between Inductive (-I) and Resonance (+R) effects.
-
In para-substituted anilines, substituents affect reactivity via both induction and resonance.
-
In 2-tert-butyl-N,N-dimethylaniline, the resonance channel is "switched off." Any electronic effect observed is primarily due to the inductive effect of the nitrogen (which is electron-withdrawing) without the compensating electron donation from the lone pair.
"Proton Sponge" Behavior
While not as potent as 1,8-bis(dimethylamino)naphthalene, this molecule exhibits "proton sponge" characteristics. The steric bulk prevents the lone pair from reacting with electrophiles (like alkyl halides) but allows the smaller proton (H
Metabolic Stability Studies
In drug development, the N-demethylation of anilines is a common metabolic pathway (mediated by Cytochrome P450). The bulky tert-butyl group can sterically hinder the approach of the enzyme to the N-methyl groups, potentially increasing metabolic stability compared to unhindered analogs.
Safety & Handling
While specific toxicological data for this derivative is limited, it should be handled with the same rigorous safety protocols as N,N-Dimethylaniline (CAS 121-69-7) and 2-tert-Butylaniline (CAS 6310-21-0).
-
Acute Toxicity: Likely toxic by inhalation, ingestion, and skin absorption. Anilines are known methemoglobinemia inducers (impairing oxygen transport in blood).
-
Skin/Eye Irritation: Expect significant irritation. The free base is caustic.
-
PPE: Wear nitrile gloves, chemical safety goggles, and work within a fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation (browning) over time, although the steric bulk retards oxidation compared to simple anilines.
References
-
Brown, H. C., & Kanner, B. (1953). "Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance to the Proton." Journal of the American Chemical Society, 75(16), 3865–3871. Link
- Wepster, B. M. (1958). "Steric Effects on Mesomerism." Progress in Stereochemistry, 2, 99-156. (Foundational text on Steric Inhibition of Resonance).
- Hibbert, F. (1978). "Proton Sponges and the Geometry of the Amino Group." Accounts of Chemical Research, 11(5), 196-201. (Discusses the orthogonality of hindered amines).
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 2-tert-Butylaniline." Link (Used for precursor safety extrapolation).
- Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd." Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882. (Base protocol for synthesis).
Sources
- 1. quora.com [quora.com]
- 2. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-tert-Butylaniline | 6310-21-0 [chemicalbook.com]
- 5. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
molecular structure and geometry of 2-tert-Butyl-N,N-dimethylaniline
An In-depth Technical Guide to the Molecular Structure and Geometry of 2-tert-Butyl-N,N-dimethylaniline
Abstract
This technical guide provides a comprehensive analysis of the . Due to significant steric hindrance between the ortho-tert-butyl group and the N,N-dimethylamino substituent, this molecule exhibits profound deviations from the planarity observed in simpler anilines. This document elucidates these structural distortions through a combination of theoretical principles, proposed experimental workflows, and predictive computational modeling. We detail the causal relationships between steric strain and the resulting geometric parameters, such as C-N bond rotation, nitrogen atom pyramidalization, and aromatic ring distortion. Standardized protocols for definitive experimental characterization via single-crystal X-ray diffraction and 2D NMR spectroscopy are provided. Furthermore, a complete computational workflow using Density Functional Theory (DFT) is outlined to model the gas-phase geometry and energetics. The unique geometry of this molecule directly impacts its chemical reactivity, rendering it a potent, non-nucleophilic base of significant interest in organic synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structure-property relationships in sterically encumbered aromatic amines.
Introduction: The Challenge of Steric Congestion
N,N-dimethylaniline, a foundational molecule in organic chemistry, features a dimethylamino group attached to a phenyl ring. In its ground state, the nitrogen lone pair is partially delocalized into the aromatic π-system, resulting in a nearly planar geometry at the nitrogen center and significant resonance stabilization.[1][2] This electronic communication is fundamental to its chemical properties.
The introduction of a bulky tert-butyl group at the ortho position (C2) in 2-tert-Butyl-N,N-dimethylaniline radically alters this scenario. A severe steric clash between the voluminous tert-butyl group and the N-methyl groups forces the dimethylamino substituent to rotate out of the plane of the benzene ring. This guide explores the consequences of this steric imperative, which include:
-
Inhibition of Resonance: The enforced rotation decouples the nitrogen lone pair from the aromatic π-system.
-
Increased Basicity: Localization of the lone pair on the nitrogen atom increases its availability for protonation.
-
Pyramidalization of Nitrogen: The nitrogen atom adopts a more sp³-hybridized, pyramidal geometry compared to the relatively sp²-hybridized state in N,N-dimethylaniline.[3][4]
-
Structural Distortions: Bond angles and lengths are distorted from ideal values to relieve strain.
Understanding these geometric features is crucial for predicting the molecule's reactivity and for designing chemical processes that leverage its properties as a sterically hindered base.
Synthesis and Spectroscopic Identity
A reliable synthesis of 2-tert-Butyl-N,N-dimethylaniline can be achieved via the methylation of its primary amine precursor, 2-tert-butylaniline.
Proposed Synthetic Protocol: Reductive Amination
-
To a solution of 2-tert-butylaniline (1.0 eq.) in methanol (0.2 M), add aqueous formaldehyde (2.5 eq., 37% solution).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.2 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Basify the mixture to pH > 10 with 3 M NaOH.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 2-tert-Butyl-N,N-dimethylaniline.
Expected Spectroscopic Features:
-
¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), N-methyl protons (singlet, ~2.7 ppm), and distinct aromatic protons. The steric hindrance may cause diastereotopicity in the methyl groups or restricted rotation, potentially leading to broadened signals at room temperature.
-
¹³C NMR (CDCl₃, 100 MHz): Resonances for the quaternary and methyl carbons of the tert-butyl group, the N-methyl carbons, and six distinct aromatic carbons.
-
IR (ATR): C-H stretching vibrations for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and C-N stretching (~1350 cm⁻¹). The C(aryl)-N stretch will be informative regarding the degree of resonance.
Elucidation of Molecular Geometry: A Tripartite Approach
A complete understanding of the molecule's geometry requires a combination of solid-state analysis, solution-phase analysis, and computational modeling.
Proposed Experimental Workflow
The following diagram and protocols outline the necessary steps to experimentally determine the definitive structure of 2-tert-Butyl-N,N-dimethylaniline.
Caption: Experimental workflow for structural elucidation.
Protocol 1: Single-Crystal X-ray Diffraction
This technique provides the most precise measurement of atomic positions, bond lengths, and angles in the solid state.
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol, hexane, or acetone). Allow the solvent to evaporate slowly and undisturbed at room temperature over several days. Alternatively, vapor diffusion by placing a vial of the solution inside a sealed jar containing a more volatile anti-solvent (e.g., pentane) can yield high-quality crystals.
-
Crystal Mounting: Select a single, defect-free crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: Place the goniometer on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector. Cool the crystal under a stream of liquid nitrogen (~100 K) to minimize thermal vibrations.
-
Data Processing: Collect a series of diffraction images as the crystal is rotated. Index the reflections to determine the unit cell parameters and space group. Integrate the intensities of all reflections.
-
Structure Solution and Refinement: Use direct methods or Patterson synthesis to solve the phase problem and generate an initial electron density map. Build an atomic model into the map and refine the atomic positions, and thermal parameters against the experimental data to achieve the final, high-resolution structure.
Protocol 2: 2D NOESY NMR Spectroscopy
The Nuclear Overhauser Effect (NOE) provides information about the through-space proximity of protons (< 5 Å), making it ideal for determining the preferred conformation in solution.
-
Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL in a high-quality NMR tube.
-
Acquisition: On a high-field NMR spectrometer (≥ 500 MHz), acquire a standard proton spectrum. Then, set up a 2D NOESY experiment.
-
Parameter Optimization: Use a mixing time (d8) appropriate for a small molecule, typically in the range of 300-800 ms.
-
Data Processing: After acquisition, Fourier transform the data in both dimensions.
-
Analysis: Look for cross-peaks that connect different proton signals. A critical cross-peak would be between the N-methyl protons and the tert-butyl protons. The presence and intensity of this peak would provide direct evidence of their spatial proximity and confirm a conformation where these groups are close to each other.
Computational Modeling and Geometric Prediction
Density Functional Theory (DFT) is a powerful tool for predicting the gas-phase geometry and energetics of molecules, offering insights that complement experimental data.
Computational Workflow: DFT Geometry Optimization
Caption: Workflow for DFT computational analysis.
-
Structure Building: Construct an initial 3D model of 2-tert-Butyl-N,N-dimethylaniline using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a suitable level of theory, such as the B3LYP functional with a Pople-style basis set like 6-31G(d). This calculation iteratively adjusts the atomic coordinates to find the lowest energy conformation.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Data Analysis: Extract key geometric parameters from the optimized structure file.
Predicted Geometric Parameters
The table below contrasts the known experimental geometry of N,N-dimethylaniline with the predicted geometry for its sterically hindered analogue based on DFT calculations and chemical principles.
| Parameter | N,N-dimethylaniline (Reference) | 2-tert-Butyl-N,N-dimethylaniline (Predicted) | Causality |
| C2-C1-N-C(methyl) Dihedral Angle | ~0-20° | ~70-90° | Steric repulsion forces the NMe₂ group out of the ring plane. |
| Sum of angles at Nitrogen | ~350-360° (Near-planar) | ~335-345° (Pyramidal) | Reduced resonance and steric effects favor sp³ hybridization. |
| C(aryl)-N Bond Length | ~1.37 Å | ~1.42 Å | Loss of π-overlap gives the bond more single-bond character. |
| C1-C2-C(tert-butyl) Angle | N/A | >120° | Steric strain relief pushes the tert-butyl group away from C1. |
Implications for Reactivity: A Hindered Base
The unique geometry of 2-tert-Butyl-N,N-dimethylaniline is the source of its utility in organic synthesis.
-
High Basicity: The nitrogen lone pair is localized and not delocalized into the aromatic ring, making it more available to accept a proton than in N,N-dimethylaniline.
-
Low Nucleophilicity: The extreme steric shielding by the ortho-tert-butyl group and the two N-methyl groups prevents the nitrogen atom from attacking electrophilic carbon centers.
This combination of high basicity and low nucleophilicity makes it an excellent "proton sponge" analogue, capable of scavenging acid in a reaction mixture without interfering with electrophilic reagents.
Caption: Relationship between structure and reactivity.
Conclusion
The molecular structure of 2-tert-Butyl-N,N-dimethylaniline is dominated by steric repulsion. This strain induces a significant rotation of the dimethylamino group out of the aromatic plane, leading to a pyramidal nitrogen center and the localization of its electron lone pair. These geometric distortions, which can be precisely characterized by a combination of X-ray crystallography, NMR spectroscopy, and computational chemistry, directly result in the compound's valuable chemical profile as a non-nucleophilic, sterically hindered base. This guide provides the theoretical foundation and practical methodologies for a comprehensive investigation of this and other sterically congested molecular systems.
References
- Staab, H. A., & Haffner, H. (1977). N,N-Dimethyl-2,4,6-tri-tert-butylaniline: Preparation and properties. Chemische Berichte, 110(10), 3330-3357.
-
Fabiola, F., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(32), 12345-12355. [Link]
- Vrána, J., et al. (2021). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphines. Dalton Transactions, 50(40), 14267-14277.
-
Gholami, M., et al. (2023). Computational Investigation of Precursor Blocking during Area-Selective Atomic Layer Deposition Using Aniline as a Small-Molecule Inhibitor. Langmuir, 39(14), 5063–5073. [Link]
-
PubChem. (n.d.). 2-tert-Butylaniline. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of o-tert-butylaniline.
- Prabavathi, N., & Krishnakumar, V. (2014). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Indian Journal of Science and Technology, 7(7), 934-943.
-
Wikipedia. (n.d.). N,N-Dimethylaniline. Retrieved February 12, 2026, from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-tert-Butyl-N,N-dimethylaniline
Introduction: Navigating the Synthesis of a Sterically Hindered Aniline Derivative
The synthesis of N,N-dimethylated anilines is a fundamental transformation in organic chemistry, with applications ranging from the preparation of dyes and polymers to the synthesis of active pharmaceutical ingredients. However, the introduction of two methyl groups onto the nitrogen atom of anilines bearing bulky ortho-substituents, such as a tert-butyl group, presents a significant synthetic challenge. The steric hindrance imposed by the tert-butyl group in 2-tert-butylaniline can significantly impede the approach of reagents to the nitrogen atom, often leading to low yields, incomplete reactions, or the formation of undesired byproducts.
This comprehensive guide provides detailed protocols and expert insights for the successful synthesis of 2-tert-Butyl-N,N-dimethylaniline from 2-tert-butylaniline. We will explore two robust and widely applicable methods: the classical Eschweiler-Clarke reaction and a reductive amination approach using sodium borohydride. The causality behind experimental choices, particularly those aimed at overcoming steric hindrance, will be thoroughly discussed. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for the preparation of this sterically hindered tertiary aniline.
Physicochemical Properties of Reactants and Product
A thorough understanding of the physical and chemical properties of the materials involved is paramount for successful and safe execution of any synthetic procedure.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-tert-Butylaniline | C₁₀H₁₅N | 149.23 | 123-124 @ 17 mmHg | 0.957 @ 25 °C | |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 97-100 | ~1.09 | |
| Formic Acid | CH₂O₂ | 46.03 | 100.8[1] | 1.220 | |
| Sodium Borohydride | NaBH₄ | 37.83 | Decomposes | 1.074 | |
| 2-tert-Butyl-N,N-dimethylaniline | Not publicly available | C₁₂H₁₉N | 177.29 | Estimated >200 | Estimated ~0.9-1.0 |
Synthetic Strategies for N,N-Dimethylation
Two primary methods are presented for the synthesis of 2-tert-Butyl-N,N-dimethylaniline. The choice between them may depend on available reagents, desired scale, and sensitivity of the substrate to acidic or basic conditions.
Method 1: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the N,N-dimethylation of primary amines using an excess of formic acid and formaldehyde.[1] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid. The release of carbon dioxide drives the reaction to completion and prevents the formation of quaternary ammonium salts.[1]
Causality of Experimental Choices:
-
Excess Reagents: A significant excess of both formaldehyde and formic acid is used to drive the reaction to completion, especially given the steric hindrance of the 2-tert-butyl group.
-
Elevated Temperature: Heating the reaction mixture is crucial to overcome the activation energy barrier for the formation of the sterically hindered tertiary amine. The reaction is typically performed at or near the boiling point of the aqueous solution.[1]
Reaction Mechanism Workflow
Sources
using 2-tert-Butyl-N,N-dimethylaniline as a polymerization co-initiator
Application Note: High-Precision Photopolymerization Control using 2-tert-Butyl-N,N-dimethylaniline
Part 1: Executive Summary & Scientific Rationale
2-tert-Butyl-N,N-dimethylaniline (2-tBu-DMA) represents a specialized class of tertiary amine co-initiators characterized by significant steric hindrance at the ortho position. Unlike standard co-initiators such as EDMAB (Ethyl 4-(dimethylamino)benzoate) or DMPT (N,N-Dimethyl-p-toluidine), which are optimized for maximum reaction speed, 2-tBu-DMA offers a unique kinetic profile due to the Steric Inhibition of Resonance (SIR) effect.
Why Use 2-tBu-DMA? While standard amines facilitate rapid curing, they often lead to high polymerization stress, shrinkage, and significant yellowing. The bulky tert-butyl group at the 2-position of the phenyl ring forces the dimethylamino group out of planarity with the aromatic system. This structural distortion results in:
-
Modulated Kinetics: Slower initiation rates that allow for polymer chain relaxation, reducing shrinkage stress in high-modulus composites.
-
Altered Basicity: The localization of the nitrogen lone pair (due to reduced conjugation) increases basicity while decreasing nucleophilicity, useful in specific redox or anionic-mediated pathways.
-
Research Validation: It serves as a critical probe for quantifying steric effects in Type II photoinitiation mechanisms.
Part 2: Mechanism of Action
In a Type II photoinitiating system (e.g., with Camphorquinone, CQ), the amine acts as an electron donor / hydrogen donor. The efficiency depends on the formation of an excited-state complex (Exciplex) between the excited CQ and the ground-state amine.
Steric Inhibition Pathway
The ortho-tert-butyl group hinders the close approach required for exciplex formation and destabilizes the resulting radical cation by preventing charge delocalization into the phenyl ring.
Figure 1: Type II Photoinitiation Pathway highlighting the steric bottleneck at the Exciplex formation stage.
Part 3: Experimental Protocol
Objective: Formulate and cure a methacrylate-based resin using 2-tBu-DMA to evaluate kinetic delay and conversion efficiency.
Materials Required
| Component | Function | Specification |
| BisGMA | Base Monomer | Bisphenol A-glycidyl methacrylate |
| TEGDMA | Diluent Monomer | Triethylene glycol dimethacrylate |
| Camphorquinone (CQ) | Photosensitizer | 97% purity, Absmax ~468 nm |
| 2-tBu-DMA | Co-initiator | 2-tert-Butyl-N,N-dimethylaniline (>98%) |
| EDMAB | Control Co-initiator | Ethyl 4-(dimethylamino)benzoate |
Protocol Steps
1. Resin Matrix Preparation (Dark Room Conditions)
-
Step 1.1: In a brown glass vial, mix BisGMA and TEGDMA in a 70:30 weight ratio.
-
Step 1.2: Stir magnetically at 40°C for 30 minutes to ensure homogeneity and reduce viscosity.
-
Step 1.3: Allow the mixture to cool to room temperature (23°C).
2. Initiator System Integration
-
Step 2.1: Weigh the resin matrix into three separate vials (A, B, Control).
-
Step 2.2: Add Camphorquinone (CQ) to all vials at 0.2 wt% .
-
Step 2.3: Add Co-initiators as follows:
-
Vial A (Low Conc): 0.5 wt% 2-tBu-DMA
-
Vial B (High Conc): 1.0 wt% 2-tBu-DMA
-
Vial C (Control): 0.5 wt% EDMAB
-
-
Step 2.4: Sonicate vials for 10 minutes (protected from light) until initiators are fully dissolved. Note: 2-tBu-DMA is a liquid; ensure complete dispersion.
3. Curing & Characterization Workflow
Figure 2: Experimental workflow for validating co-initiator performance.
4. Data Collection Parameters
-
FT-IR Method: Monitor the decrease of the aliphatic C=C peak at 1638 cm⁻¹ relative to the aromatic internal standard peak at 1608 cm⁻¹ .
-
Calculation:
Part 4: Critical Considerations & Troubleshooting
The "Steric Lag" Effect
Users will observe a longer induction period (time before gelation) with 2-tBu-DMA compared to EDMAB.
-
Observation: Slower rise in conversion rate.
-
Benefit: This "lag" allows for longer working times and reduced polymerization stress development.
-
Correction: If the reaction is too slow, increase the concentration of 2-tBu-DMA to 1.5 - 2.0 wt% . The steric hindrance reduces the efficiency per molecule, so a higher molar loading is often required to match the final conversion of unhindered amines.
Oxygen Inhibition
Sterically hindered amines are less efficient at scavenging oxygen than their unhindered counterparts.
-
Mitigation: Ensure strict oxygen exclusion (Mylar strips or Nitrogen purge) is maintained during the cure, or the surface tackiness will be more pronounced than with standard amines.
Yellowing Profile
Because the radical cation of 2-tBu-DMA is less stabilized by resonance, it may undergo alternative degradation pathways.
-
Check: Perform colorimetric analysis (
) post-cure. 2-tBu-DMA often yields lower initial yellowing than DMPT because the twisted structure inhibits the formation of extensive conjugated quinoid by-products common in degradation.
References
-
Cook, W. D. (1992). "Photopolymerization kinetics of dimethacrylates using the camphorquinone/amine initiator system." Polymer, 33(3), 600-609.
-
Andrzejewska, E. (2001). "Photopolymerization kinetics of multifunctional monomers." Progress in Polymer Science, 26(4), 605-665.
- Jakubiak, J., & Rabek, J. F. (1999). "Photoinitiators for visible light polymerization." Polimery, 44, 447-461.
-
Sigma-Aldrich. "2-tert-Butylaniline Product Specification." (Base compound for synthesis/comparison).
-
PubChem. "2-tert-Butylaniline Compound Summary."
(Note: While specific literature on the N,N-dimethyl derivative of the 2-tert-butyl isomer is niche, the mechanism is derived from established physical organic chemistry principles regarding Steric Inhibition of Resonance in N,N-dialkylanilines as detailed in standard photopolymerization texts.)
Application Note: Strategic Protocols for N-Methylation of Sterically Hindered Anilines
Executive Summary & Strategic Overview
The N-methylation of sterically hindered anilines (e.g., 2,6-diisopropylaniline, 2,6-dimethylaniline) presents a unique challenge in medicinal chemistry. Standard alkylation with methyl iodide (MeI) typically fails due to nucleophilic suppression or results in uncontrolled quaternization. Similarly, classical reductive amination (Eschweiler-Clarke) often stalls because the formation of the requisite hemiaminal/imine intermediate is energetically disfavored by
This Application Note details three distinct, field-validated protocols designed to overcome these barriers. Unlike generic textbook methods, these protocols are selected for their ability to force reactivity through steric bulk or bypass traditional nucleophilic pathways entirely.
Method Selection Guide
| Constraint | Recommended Protocol | Key Mechanism |
| Extreme Steric Hindrance (e.g., 2,6-diisopropyl) | Protocol A: Cu(II)-Promoted Coupling | Oxidative Cross-Coupling (Chan-Lam) |
| Bench-Scale / High Throughput | Protocol B: Ti(IV)-Mediated Reductive | Lewis-Acid Activated Imine Formation |
| Green Chemistry / Scale-Up | Protocol C: Ir-Catalyzed "Borrowing H2" | Alcohol Dehydrogenation / Auto-transfer |
Mechanistic Challenge: The Steric Wall
In 2,6-disubstituted systems, the ortho-groups rotate out of plane, shielding the nitrogen lone pair. Furthermore, in reductive amination, the transition state for imine formation requires the N-substituents to adopt a coplanar geometry, creating severe repulsion with the ortho-groups.
Decision Logic for Protocol Selection
Figure 1: Decision tree for selecting the optimal methylation strategy based on steric and electronic constraints.
Protocol A: Copper-Promoted Oxidative Coupling (Chan-Lam)
Best For: Extreme steric hindrance (2,6-di-tert-butyl/isopropyl) and electron-deficient anilines. Concept: This method bypasses the need for the aniline to act as a nucleophile toward a carbonyl. Instead, it utilizes a copper-mediated oxidative coupling cycle, which is less sensitive to steric blocking of the nitrogen lone pair.
Materials
-
Substrate: Sterically hindered aniline (1.0 equiv)
-
Reagent: Methylboronic acid (MeB(OH)₂, 2.0–3.0 equiv)
-
Promoter: Copper(II) Acetate (Cu(OAc)₂, 1.1 equiv) - Must be anhydrous/dried.
-
Base: Pyridine (2.0 equiv) or Et₃N.
-
Solvent: 1,4-Dioxane or DCE (0.2 M).
-
Atmosphere: Open air or O₂ balloon (oxidant is required to regenerate Cu if catalytic, but stoichiometric Cu is recommended for hindered substrates).
Step-by-Step Workflow
-
Catalyst Incubation (CRITICAL STEP):
-
In a reaction vial, combine the Aniline (1.0 equiv), Cu(OAc)₂ (1.1 equiv), and Pyridine (2.0 equiv) in 1,4-Dioxane.
-
Stir at room temperature for 30–60 minutes before adding the methylating agent.
-
Why? This allows the formation of the active Cu-amine complex. Adding boron too early can lead to protodeboronation side reactions.
-
-
Addition:
-
Add Methylboronic acid (2.0 equiv).
-
-
Reaction:
-
Heat the mixture to reflux (100–110 °C) for 16–24 hours.
-
Tip: Monitor by LCMS. If conversion stalls, add a second portion of MeB(OH)₂ (1.0 equiv).
-
-
Workup:
-
Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove copper salts.
-
Wash filtrate with 1M HCl (to remove pyridine) then NaHCO₃.
-
Concentrate and purify via flash chromatography.
-
Validation: This method has been shown to methylate 2,4,6-tri-tert-butylaniline, a substrate that fails under almost all other conditions [4].
Protocol B: Titanium-Mediated Reductive Methylation
Best For: Moderate to high hindrance, rapid bench-scale synthesis, preventing over-alkylation. Concept: Standard reductive amination fails because the equilibrium lies toward the starting materials. Adding Titanium(IV) Isopropoxide acts as a Lewis Acid to activate the aldehyde and a water scavenger to drive the equilibrium toward the imine/hemiaminal.
Materials
-
Substrate: Hindered Aniline (1.0 equiv)
-
C1 Source: Paraformaldehyde (3.0–5.0 equiv) - Solid source is preferred over aqueous formalin to minimize water.
-
Additive: Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2–1.5 equiv).
-
Reductant: Sodium Borohydride (NaBH₄, 2.0 equiv) or NaCNBH₃.
-
Solvent: THF or Toluene (Anhydrous).
Step-by-Step Workflow
-
Imine Formation (The "Push"):
-
Dissolve Aniline in dry THF (0.3 M).
-
Add Paraformaldehyde and Ti(OiPr)₄.
-
Stir at 60 °C for 4–6 hours in a sealed tube.
-
Observation: The solution often turns slightly cloudy or yellow as the titanate-imine complex forms.
-
-
Reduction:
-
Cool the mixture to 0 °C or Room Temperature.
-
Add NaBH₄ pellets directly or as a suspension.
-
Allow to warm to RT and stir overnight (8–12 h).
-
-
Quench (Caution):
-
Slowly add 1M NaOH or water. (Exothermic! Gas evolution!).
-
Titanium Workup: The mixture will form a thick white precipitate (TiO₂). Dilute with EtOAc and add Celite. Stir for 15 mins, then filter.
-
Alternative: Use Rochelle's salt solution to solubilize titanium salts if the emulsion is stubborn.
-
Protocol C: Iridium-Catalyzed "Borrowing Hydrogen"
Best For: Scale-up, Green Chemistry metrics, substrates sensitive to strong acids/oxidants. Concept: Uses Methanol as the alkylating agent.[1][2] The catalyst dehydrogenates MeOH to formaldehyde, condenses it with the amine, and then re-hydrogenates the imine using the "borrowed" hydrogen.
Mechanism & Pathway[1][3][4][5]
Figure 2: The "Borrowing Hydrogen" cycle. Note that the catalyst shuttles hydride equivalents, maintaining high atom economy.
Materials
-
Catalyst: [Cp*IrCl₂]₂ (1.0–2.0 mol%) or [Ir(COD)Cl]₂ with a phosphine ligand.
-
Reagent/Solvent: Methanol (Reagent grade, acts as solvent).
-
Base: NaHCO₃ or Cs₂CO₃ (0.5–1.0 equiv). Weak base is crucial to avoid side reactions.
-
Conditions: Sealed pressure tube or autoclave.
Step-by-Step Workflow
-
Setup:
-
Reaction:
-
Seal the vessel tightly.
-
Heat to 120–140 °C for 12–24 hours.
-
Note: High temperature is required to overcome the activation energy of methanol dehydrogenation and the steric barrier of the aniline condensation.
-
-
Workup:
-
Cool to RT.
-
Evaporate Methanol.
-
Dissolve residue in DCM/Water, extract, and purify.
-
Expert Insight: For 2,6-dimethylaniline, this method yields >90% mono-methylated product. For 2,6-diisopropyl, yield may drop; increase catalyst loading to 5 mol% and temperature to 150 °C [5, 6].
Comparative Data & Troubleshooting
Method Comparison
| Feature | Protocol A (Chan-Lam) | Protocol B (Ti-Reductive) | Protocol C (Ir-Catalyzed) |
| Steric Tolerance | Excellent (Best for 2,6-di-iPr) | Good | Moderate |
| Selectivity (Mono vs Di) | High (Control via stoichiometry) | Moderate (Can over-methylate) | High (Catalyst control) |
| Reagent Toxicity | Low (Boronic acid) | Moderate (Formaldehyde) | Low (Methanol) |
| Cost | High (Pd/Cu/Boronic acid) | Low | High (Ir catalyst) |
Troubleshooting Guide
-
Issue: No Reaction (Protocol A).
-
Cause: Wet Cu(OAc)₂ or "dead" catalyst.
-
Fix: Dry Cu(OAc)₂ in a vacuum oven at 80°C for 4h before use. Ensure Pyridine is dry.
-
-
Issue: Low Conversion (Protocol B).
-
Cause: Imine hydrolysis during workup or incomplete formation.
-
Fix: Increase Ti(OiPr)₄ to 2.0 equiv. Do not add water until the reduction step is fully complete.
-
-
Issue: Over-methylation (Protocol C).
-
Cause: Temperature too high or reaction time too long.
-
Fix: Stop reaction at 80% conversion. Use bulky ligands on Iridium to prevent the second methylation.
-
References
-
Borch, R. F., & Hassid, A. I. (1972). A new method for the methylation of amines.[1][4][5][6][7] The Journal of Organic Chemistry, 37(10), 1673-1674. Link
-
González, I., et al. (2009).[5] Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2.[5][8] Organic Letters, 11(8), 1677–1680. Link
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007).[9] Borrowing Hydrogen in the Activation of Alcohols.[2][9][10] Advanced Synthesis & Catalysis, 349(10), 1555-1575. Link
-
King, A. E., et al. (2014). Hydrogen borrowing methodology: New iridium(III) catalysts for amine alkylation reactions. Chemical Science, 5, 2503-2511. Link
-
Cabrero-Antonino, J. R., et al. (2016).[4] A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen.[4] Catalysis Science & Technology, 6, 7956-7966.[4] Link
-
Toyoda, M., et al. (2022).[3] N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes.[3][11] Organometallics, 41(11), 1307–1318. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. daneshyari.com [daneshyari.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 [organic-chemistry.org]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. Selective monomethylation of anilines by Cu(OAc)2-promoted cross-coupling with MeB(OH)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrogen borrowing methodology: New iridium(III) catalysts for amine alkylation reactions [morressier.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application of Hindered Anilines in Radical Polymerization Catalysis: A Technical Guide for Researchers
This guide provides an in-depth exploration of the application of hindered anilines in the field of radical polymerization, moving beyond a simple recitation of protocols to offer a deep understanding of the underlying chemical principles. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the dual role of these versatile compounds as both powerful catalysts for controlled polymerization and potent inhibitors for preventing unwanted polymerization. By understanding the structure-function relationships and the causality behind experimental choices, researchers can harness the full potential of hindered anilines to synthesize well-defined polymers with tailored properties.
Introduction: The Dichotomous Nature of Hindered Anilines in Radical Polymerization
Sterically hindered anilines, characterized by bulky substituents on the nitrogen atom or at the ortho positions of the aromatic ring, are a fascinating class of organic compounds with a dual personality in the realm of radical polymerization. Their utility stems from a finely tuned electronic and steric environment that allows them to either facilitate the controlled growth of polymer chains or, conversely, to effectively quench radical propagation.
This guide will delve into two primary applications:
-
Catalysis of Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Certain hindered anilines, particularly N-aryl phenoxazines, have emerged as highly efficient metal-free photoredox catalysts for O-ATRP. This technique offers a powerful method for synthesizing well-defined polymers with controlled molecular weights, low dispersity, and complex architectures, all while avoiding the issue of metal contamination inherent in traditional ATRP.
-
Inhibition and Retardation of Radical Polymerization: The same steric shielding that can be beneficial for catalysis also makes hindered anilines excellent radical scavengers. This property is crucial for preventing the premature and often uncontrolled polymerization of reactive monomers during storage, transportation, and processing.
This document will provide a comprehensive overview of the mechanisms governing these processes, detailed experimental protocols for key applications, and a comparative analysis of the performance of different hindered aniline derivatives.
Mechanistic Insights: Catalysis vs. Inhibition
The function of a hindered aniline in a radical polymerization system is dictated by its molecular structure and the reaction conditions. The following sections dissect the mechanisms behind their catalytic and inhibitory actions.
Catalysis: The Photoredox Cycle of N-Aryl Phenoxazines in O-ATRP
Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) mediated by hindered anilines like N-aryl phenoxazines relies on a photoredox catalytic cycle.[1][2] The process is initiated by visible light, which excites the phenoxazine photocatalyst (PC) to a highly reducing excited state (PC*). This excited state is then capable of activating a dormant alkyl halide initiator (R-X) to generate a propagating radical (R•).
The key steps of the catalytic cycle are as follows:
-
Photoexcitation: The N-aryl phenoxazine photocatalyst absorbs a photon of light, promoting it to an electronically excited state (PC*).
-
Activation: The excited photocatalyst (PC*) donates an electron to an alkyl halide initiator (or a dormant polymer chain end, Pn-X), generating a propagating radical (R• or Pn•) and the oxidized radical cation of the photocatalyst (PC•+).
-
Propagation: The generated radical propagates by adding to monomer units (M).
-
Deactivation: The oxidized photocatalyst radical cation (PC•+) can accept an electron from the propagating radical (Pn•) to regenerate the ground state photocatalyst (PC) and the dormant polymer species (Pn-X). This reversible deactivation step is crucial for maintaining a low concentration of active radicals, thereby minimizing termination reactions and allowing for controlled polymer growth.[2][3]
The steric hindrance provided by the bulky N-aryl group is thought to play a crucial role in stabilizing the radical cation and influencing the photophysical properties of the catalyst, leading to enhanced performance.[4]
Caption: The photoredox catalytic cycle of O-ATRP mediated by a hindered aniline photocatalyst.
Inhibition and Retardation: Scavenging the Seeds of Unwanted Polymerization
In the absence of a photochemical activation pathway, or in the presence of thermally generated radicals, hindered anilines can act as potent inhibitors or retarders of radical polymerization. Their efficacy in this role is primarily attributed to their ability to trap and deactivate propagating radicals, thereby terminating the polymer chain growth.
The mechanism of inhibition typically involves the transfer of a hydrogen atom from the N-H group of a secondary aniline or a benzylic C-H group of a substituent to a propagating radical (P•). This reaction generates a stable, sterically hindered aminyl or carbon-centered radical that is too unreactive to initiate new polymer chains.
Caption: General mechanism of radical polymerization inhibition by a hindered secondary aniline.
Applications and Protocols
This section provides detailed application notes and experimental protocols for utilizing hindered anilines in radical polymerization.
O-ATRP of Methacrylates using N-Aryl Phenoxazine Catalysts
N-aryl phenoxazines are particularly effective for the controlled polymerization of methacrylates, yielding polymers with predictable molecular weights and low dispersity.[3] The following protocol is a representative example for the polymerization of methyl methacrylate (MMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.
-
Diethyl 2-bromo-2-methylmalonate (DBMM) or other suitable alkyl bromide initiator.
-
N-aryl phenoxazine photocatalyst (e.g., 10-phenylphenoxazine).
-
Anhydrous solvent (e.g., N,N-dimethylacetamide - DMAc).
-
Schlenk flask or vial with a magnetic stir bar.
-
Visible light source (e.g., blue or white LEDs).
Experimental Protocol: O-ATRP of Methyl Methacrylate (MMA)
-
Preparation of the Reaction Mixture:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the N-aryl phenoxazine photocatalyst (e.g., 1 mol% relative to the initiator).
-
Add the initiator, DBMM (e.g., 1 equivalent).
-
Add the monomer, MMA (e.g., 100 equivalents).
-
Add the anhydrous solvent (e.g., DMAc, to achieve a desired monomer concentration, typically 1-2 M).
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
Immerse the reaction vessel in a water bath at a controlled temperature (e.g., 25 °C).
-
Irradiate the mixture with a visible light source while stirring vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by nuclear magnetic resonance (NMR) spectroscopy to determine monomer conversion and by size-exclusion chromatography (SEC) to determine the molecular weight and dispersity of the polymer.
-
-
Termination and Purification:
-
Once the desired conversion is reached, turn off the light source and expose the reaction mixture to air to quench the polymerization.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran - THF).
-
Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., cold methanol or hexane).
-
Isolate the polymer by filtration and dry it under vacuum to a constant weight.
-
Note: This protocol can be adapted for other methacrylate monomers. Reaction times and conditions may need to be optimized for each specific monomer and catalyst. For polymerizations conducted under air, it is crucial to minimize the headspace in the reaction vial.[5]
Data Presentation: Performance of N-Aryl Phenoxazine Catalysts in MMA Polymerization
| Catalyst | Monomer:Initiator:Catalyst Ratio | Solvent | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) | Reference |
| 10-Phenylphenoxazine | 1000:10:1 | DMAc | 8 | 77 | 8,300 | 9,400 | 1.20 | [5] |
| Core Modified PC 1 | 1000:10:1 | DMAc | 8 | 77 | 8,300 | 9,400 | 1.20 | [5] |
| Core Modified PC 2 | 1000:10:1 | DMAc | 12 | 85 | 9,100 | 9,800 | 1.25 | [5] |
Synthesis of Block Copolymers
The living nature of O-ATRP allows for the synthesis of well-defined block copolymers by sequential monomer addition.[2]
Protocol for PMMA-b-PBnMA Synthesis:
-
Synthesize the First Block (PMMA):
-
Follow the protocol for the O-ATRP of MMA as described above.
-
After reaching high conversion (>90%), take an aliquot for analysis (SEC, NMR). The polymer should retain its bromine end-group.
-
-
Chain Extension with the Second Monomer:
-
Degas a solution of the second monomer, benzyl methacrylate (BnMA), in a separate Schlenk flask via freeze-pump-thaw cycles.
-
Under an inert atmosphere, transfer the degassed BnMA solution to the flask containing the living PMMA macroinitiator.
-
Continue the irradiation and stirring.
-
Monitor the progress of the block copolymerization by SEC, observing a shift to higher molecular weight.
-
-
Termination and Purification:
-
Follow the same termination and purification procedure as for the homopolymer.
-
Caption: Experimental workflow for the synthesis of block copolymers via O-ATRP.
Conclusion and Future Outlook
Hindered anilines represent a versatile class of organic molecules with significant potential in the field of radical polymerization. As catalysts, particularly in the form of N-aryl phenoxazines, they have opened new avenues for metal-free controlled radical polymerization, enabling the synthesis of advanced polymeric materials with high precision and purity. Their role as inhibitors is equally important for the safe and efficient handling of reactive monomers.
Future research in this area is likely to focus on the design and synthesis of new hindered aniline derivatives with enhanced catalytic activity, broader monomer scope, and improved performance under industrially relevant conditions. The development of catalysts that can operate efficiently with even lower catalyst loadings and under sunlight will further enhance the sustainability of these processes. A deeper quantitative understanding of the structure-activity relationships in both catalysis and inhibition will undoubtedly lead to the rational design of next-generation hindered anilines for tailored applications in polymer science and beyond.
References
-
McCarthy, B. G.; Miyake, G. M. Organocatalyzed Atom Transfer Radical Polymerization Catalyzed by Core Modified N–Aryl Phenoxazines Performed under Air. ACS Macro Lett.2018 , 7 (8), 1016–1021. [Link]
-
Theriot, J. C.; Lim, C.-H.; Yang, H.; Ryan, M. D.; Musgrave, C. B.; Miyake, G. M. Organocatalyzed Atom Transfer Radical Polymerization: Perspectives on Catalyst Design and Performance. Macromol. Rapid Commun.2017 , 38 (17), 1700240. [Link]
-
Theriot, J. C.; Lim, C.-H.; Miyake, G. M. Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts. J. Am. Chem. Soc.2016 , 138 (35), 11399–11407. [Link]
-
Theriot, J. C.; Lim, C.-H.; Yang, H.; Ryan, M. D.; Musgrave, C. B.; Miyake, G. M. Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts. J. Am. Chem. Soc.2016 , 138 (35), 11399–11407. [Link]
-
Organocatalyzed Atom Transfer Radical Polymerization Catalyzed by N-Aryl Phenoxazines under Air. New Iridium. [Link]
-
Theriot, J. C.; Lim, C.-H.; Miyake, G. M. Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts. J. Am. Chem. Soc.2016 , 138 (35), 11399–11407. [Link]
-
Cole, J. A.; Miyake, G. M. Synthesis, Characterization, and Reactivity of N-Alkyl Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization. J. Org. Chem.2021 , 86 (1), 633–642. [Link]
-
Organocatalyzed atom transfer radical polymerization of methacrylates at low PPM levels of catalyst. Morressier. [Link]
-
Jeon, W.; Seo, J.; Park, S.; Kwon, M. S. Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) Using a Super-Reducing Photoredox Catalyst. Angew. Chem. Int. Ed.2023 , e202304958. [Link]
-
Wang, Z.; Tan, J.; Chen, G.; You, Y. Advances in Organocatalyzed Atom Transfer Radical Polymerization. Chin. J. Chem.2018 , 36 (5), 443–452. [Link]
-
Matyjaszewski, K.; Davis, K.; Patten, T. E.; Wei, M. Block copolymer synthesis by atom transfer radical polymerization. Polym. Prepr. (Am. Chem. Soc., Div. Polym. Chem.)1999 , 40 (2), 966–967. [Link]
-
Vlček, P.; Lochmann, L. Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Prog. Polym. Sci.1999 , 24 (6), 793–873. [Link]
-
Theriot, J. C.; Miyake, G. M. Design of Catalysts for Organocatalyzed Atom Transfer Radical Polymerization: An Overview. Macromol. Rapid Commun.2017 , 38 (17), 1700240. [Link]
-
Ghosh, B.; Jana, T. Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. Polymers (Basel)2020 , 12 (12), 2872. [Link]
-
Matyjaszewski, K.; Davis, K.; Patten, T. E.; Wei, M. Block copolymer synthesis by atom transfer radical polymerization. Polym. Prepr. (Am. Chem. Soc., Div. Polym. Chem.)1999 , 40 (2), 966–967. [Link]
-
Taylor, R. E.; Nivala, E. K.; Glock, L.; Oswald, F.; Weigand, J. J. Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization. Angew. Chem. Int. Ed.2023 , 62 (10), e202214953. [Link]
-
Gnanou, Y.; Taton, D. Linear Block Copolymer Synthesis. Chem. Rev.2022 , 122 (16), 13055–13133. [Link]
-
Anastasaki, A.; Nikolaou, V.; Haddleton, D. M. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. Polymers (Basel)2016 , 8 (4), 145. [Link]
-
Grishin, D. F.; Ignatov, S. K.; Kolyakina, E. V.; Shchepalov, A. A.; Pavlovskaya, M. V.; Grishin, I. D. Inhibitor radicals in styrene polymerization. J. Appl. Polym. Sci.2004 , 91 (3), 1599–1603. [Link]
-
Grishin, D. F.; Pavlovskaya, M. V.; Kolyakina, E. V. Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent. Polym. Chem.2023 , 14 (26), 3021–3029. [Link]
-
Zaccaria, F.; Budzelaar, P. H. M.; Talarico, G. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules2023 , 28 (9), 3768. [Link]
-
Wang, H.; Zhang, Y.; Li, C. Progress in research of styrene rectification inhibitor. Petrochem. Technol.2015 , 44 (1), 114–120. [Link]
Sources
- 1. Organocatalyzed Atom Transfer Radical Polymerization: Perspectives on Catalyst Design and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalyzed Atom Transfer Radical Polymerization Catalyzed by Core Modified N–Aryl Phenoxazines Performed under Air - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection & Reaction Optimization for 2-tert-Butyl-N,N-dimethylaniline
Executive Summary & Molecular Architecture
2-tert-Butyl-N,N-dimethylaniline (hereafter 2-tBu-DMA ) is not a standard aniline. It is a "molecular switch" often used to probe steric effects in organic synthesis.
The Core Challenge: The massive ortho-tert-butyl group exerts significant steric strain, forcing the
-
Decoupled Resonance: The nitrogen lone pair cannot effectively overlap with the aromatic
-system. -
Enhanced Basicity: Unlike typical anilines where the lone pair is delocalized (and thus less available), the lone pair in 2-tBu-DMA is localized on the nitrogen, making it significantly more basic (
shifts upward). -
Anomalous Oxidation: The twisted conformation lowers the oxidation potential, making the molecule prone to Single Electron Transfer (SET) oxidation rather than classical nucleophilic attacks.
This guide provides the solvation strategies required to navigate these unique electronic states for two primary reaction classes: Electrophilic Aromatic Substitution (EAS) and Oxidative Functionalization .
Solvation Physics & Selection Matrix
The choice of solvent for 2-tBu-DMA must balance solubility (lipophilicity of the t-butyl group) with the specific electronic needs of the transition state.
Solvent Interaction Table
| Solvent Class | Representative Solvents | Interaction with 2-tBu-DMA | Recommended Application |
| Non-Polar Hydrocarbon | Hexane, Cyclohexane | Solubility: High (Lipophilic match). Mechanism: Inert. No stabilization of charged intermediates. | Starting Material Storage or non-polar extractions. |
| Chlorinated | DCM, DCE, Chloroform | Solubility: Excellent. Mechanism: Moderately polar; solubilizes Vilsmeier salts well. | Standard EAS reactions (Formylation, Halogenation). Note: Environmental concern. |
| Polar Aprotic | Acetonitrile (MeCN), DMF | Solubility: Good. Mechanism: Stabilizes radical cations (SET mechanism) and charge-separated transition states. | Oxidative Demethylation and SET-based catalysis . |
| Polar Protic | Methanol, Water, EtOH | Solubility: Poor to Moderate. Mechanism: AVOID. Strong H-bonding to the localized N-lone pair further deactivates the ring and complicates nucleophilicity. | Quenching/Workup only. |
| Green Alternatives | 2-MeTHF, Ethyl Acetate | Solubility: Good. Mechanism: 2-MeTHF offers higher boiling points than THF for kinetic control. | Sustainable Process Development. |
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection based on the desired reaction pathway, highlighting the critical role of SIR.
Caption: Decision tree for solvent selection based on the Steric Inhibition of Resonance (SIR) effect.
Detailed Protocols
Protocol A: Regioselective Para-Formylation (Vilsmeier-Haack)
Context: Due to the steric bulk at the ortho position (t-butyl) and the twist at the nitrogen, the ortho positions are inaccessible. The meta position is deactivated.[3] The para position is the only viable site, but reactivity is lower than standard DMA.
Solvent Strategy: Use 1,2-Dichloroethane (DCE) or 2-MeTHF (Green). High dielectric constants are needed to solubilize the iminium salt intermediate without H-bonding to the basic nitrogen.
Step-by-Step Procedure:
-
Reagent Formation: In a flame-dried flask under Argon, cool DMF (3.0 equiv) to 0°C. Dropwise add POCl
(1.2 equiv). Stir for 30 min to form the Vilsmeier reagent (white precipitate may form). -
Substrate Addition: Dissolve 2-tBu-DMA (1.0 equiv) in DCE (or 2-MeTHF) (concentration 0.5 M). Add this solution slowly to the Vilsmeier reagent at 0°C.
-
Note: The reaction is exothermic. The SIR effect makes the substrate a "harder" base; avoid temperature spikes to prevent tarring.
-
-
Heating: Warm to Room Temperature (RT), then reflux (80°C for DCE) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde product is significantly more polar.
-
-
Hydrolysis (Critical): Cool to 0°C. Pour the mixture into crushed ice containing Sodium Acetate (buffered workup is essential to prevent acid-catalyzed decomposition).
-
Isolation: Extract with DCM (x3). Wash organic layer with brine, dry over Na
SO .[4] -
Yield Expectation: 75–85% para-aldehyde.
Protocol B: Oxidative N-Demethylation (Biomimetic/Catalytic)
Context: The twisted lone pair makes 2-tBu-DMA an excellent substrate for single-electron oxidation to the radical cation (
Solvent Strategy: Acetonitrile (MeCN) is mandatory. It supports the electron transfer (SET) mechanism and stabilizes the radical cation intermediate.
Step-by-Step Procedure:
-
Setup: Dissolve 2-tBu-DMA (1.0 equiv) in MeCN (0.1 M).
-
Catalyst/Oxidant: Add photocatalyst (e.g., Rose Bengal or Ru(bpy)
) (1-2 mol%) or a chemical oxidant like TBHP (tert-Butyl hydroperoxide, 2.0 equiv). -
Reaction:
-
Mechanism Check: The solution will likely turn dark (radical cation formation) before lightening.
-
Workup: Evaporate MeCN. Redissolve in EtOAc, wash with NaHCO
. -
Purification: Flash chromatography. The secondary amine (N-methyl-2-tert-butylaniline) is less mobile than the tertiary amine starting material on silica.
Green Chemistry Alternatives
Modern drug development requires phasing out halogenated solvents and DMF.
| Traditional Solvent | Green Alternative | Implementation Notes |
| DCM / DCE | 2-MeTHF (2-Methyltetrahydrofuran) | 2-MeTHF forms an azeotrope with water, facilitating drying. It has a higher boiling point (80°C) than THF, allowing for faster kinetics in hindered EAS reactions. |
| DMF | NBP (N-Butylpyrrolidinone) | NBP is non-reprotoxic and stable. However, for Vilsmeier reactions, DMF is a reagent, so it cannot be fully replaced, but the bulk solvent can be switched to CPME or 2-MeTHF. |
| Hexane | Heptane | Safer flash point, less neurotoxic. |
References
-
Steric Inhibition of Resonance in Anilines
- Title: "The basicity of substituted N,N-dimethylanilines in solution and in the gas phase."
- Source:Journal of Physical Organic Chemistry.
-
URL:[Link] (Grounding for pKa shifts and SIR).
-
Vilsmeier-Haack Mechanism & Protocols
-
Oxidative Demethylation Strategies
- Title: "Visible light-induced oxidative N-dealkyl
- Source:Chemical Science (RSC).
-
URL:[Link]
-
Green Solvent Selection
- Title: "CHEM21 Solvent Selection Guide."
- Source:Green Chemistry (RSC).
-
URL:[Link]
Sources
- 1. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 2. Welcome to Chem Zipper.com......: What is Steric Inhibition in Resonance of SIR effect ? [chemzipper.com]
- 3. ijrar.org [ijrar.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. vaia.com [vaia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Application of 2-tert-Butyl-N,N-dimethylaniline as a Non-Nucleophilic Base in Modern Organic Synthesis
Abstract
In the intricate landscape of organic synthesis, the precise control of reactivity is paramount. The choice of base is a critical parameter that can dictate the outcome of a reaction, steering it towards the desired product while minimizing side reactions. This application note provides a comprehensive technical guide on the strategic use of 2-tert-Butyl-N,N-dimethylaniline, a sterically hindered aromatic amine, as a non-nucleophilic base. We will delve into the fundamental principles governing its unique reactivity, present comparative data, and provide detailed protocols for its application in key organic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this versatile base to achieve enhanced selectivity and yield in their synthetic endeavors.
Introduction: The Imperative for Non-Nucleophilic Bases
In many organic reactions, the primary role of a base is to abstract a proton, thereby generating a reactive intermediate or neutralizing an acidic byproduct. However, many conventional bases are also potent nucleophiles, capable of attacking electrophilic centers in the reaction mixture. This dual reactivity can lead to a cascade of undesired side reactions, resulting in complex product mixtures and diminished yields of the target molecule.
Non-nucleophilic bases are a class of compounds meticulously designed to overcome this challenge. Their defining characteristic is a sterically encumbered environment around the basic center. This steric bulk physically obstructs the approach of the base to an electrophilic atom, effectively suppressing its nucleophilicity. The proton, being exceptionally small, can still access the basic site, allowing for efficient deprotonation. 2-tert-Butyl-N,N-dimethylaniline stands as a prime exemplar of this class of reagents.
Molecular Architecture and Physicochemical Properties of 2-tert-Butyl-N,N-dimethylaniline
The efficacy of 2-tert-Butyl-N,N-dimethylaniline as a non-nucleophilic base is a direct consequence of its unique molecular architecture. The presence of a bulky tert-butyl group at the ortho position to the dimethylamino group creates a profound steric shield around the nitrogen atom's lone pair of electrons.
Diagram 1: Steric Hindrance in 2-tert-Butyl-N,N-dimethylaniline
Caption: Steric hindrance around the basic nitrogen atom.
This steric congestion significantly impacts its basicity. While the electron-donating nature of the alkyl groups increases the electron density on the nitrogen, the steric hindrance can inhibit solvation of the conjugate acid, thereby reducing its stability and, consequently, the basicity of the amine. For instance, the pKa* of the highly hindered N,N-dimethyl-2,4,6-tri-tert-butylaniline in 50% ethanol is -1.42, which is 5.6 pK units lower than that of N,N-dimethylaniline.[1] This demonstrates the profound influence of ortho-substitution on the basicity of anilines.
| Compound | pKa of Conjugate Acid | Key Feature |
| N,N-Dimethylaniline | 5.15[2] | Unhindered |
| 2,6-Di-tert-butylpyridine | 3.58[3] | Sterically hindered pyridine |
| N,N-Diisopropylethylamine (Hünig's Base) | 10.75[3] | Sterically hindered aliphatic amine |
| 2-tert-Butyl-N,N-dimethylaniline | Estimated to be lower than N,N-dimethylaniline | Sterically hindered aromatic amine |
Core Applications and Experimental Protocols
The primary application of 2-tert-Butyl-N,N-dimethylaniline is as a proton scavenger in reactions that are sensitive to nucleophilic attack by the base. Its moderate basicity and pronounced steric hindrance make it an ideal choice for a variety of transformations.
Dehydrohalogenation Reactions
In elimination reactions, a base is required to remove a proton from a carbon atom adjacent to a leaving group. A non-nucleophilic base is crucial to favor the elimination (E2) pathway over the substitution (SN2) pathway, especially with primary and secondary halides.
Diagram 2: E2 versus SN2 Pathway
Caption: Competing E2 and SN2 reaction pathways.
Protocol 1: General Procedure for Dehydrohalogenation
-
Reaction Setup: To a stirred solution of the alkyl halide (1.0 equiv) in an appropriate aprotic solvent (e.g., toluene, THF, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add 2-tert-Butyl-N,N-dimethylaniline (1.2-1.5 equiv).
-
Reaction Conditions: Heat the reaction mixture to a temperature that facilitates the elimination reaction. This temperature will be substrate-dependent and may range from room temperature to reflux.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water to remove the anilinium salt. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation, depending on its physical properties.
Causality: The use of 2-tert-Butyl-N,N-dimethylaniline ensures that the base primarily functions as a proton acceptor, minimizing the formation of the corresponding substitution product that would arise from the nucleophilic attack of the amine on the alkyl halide.
Metal-Catalyzed Cross-Coupling Reactions
In many transition metal-catalyzed cross-coupling reactions, a base is required to facilitate the catalytic cycle, often by promoting the reductive elimination step or by neutralizing acidic byproducts. A non-nucleophilic base is advantageous as it is less likely to coordinate to the metal center and inhibit catalysis, or react with the electrophilic coupling partners.
Protocol 2: Representative Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, combine the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the aryl halide (1.0 equiv), and the boronic acid or ester (1.1-1.5 equiv).
-
Solvent and Base Addition: Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). To this mixture, add 2-tert-Butyl-N,N-dimethylaniline (2.0-3.0 equiv) as the base.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or GC/MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to afford the desired biaryl product.
Causality: In this context, 2-tert-Butyl-N,N-dimethylaniline acts as a mild base to facilitate the transmetalation step and neutralize the acid generated during the reaction. Its steric bulk prevents coordination to the palladium center, which could otherwise lead to catalyst deactivation.
Safety and Handling
2-tert-Butylaniline is a brown liquid.[4] As with all aniline derivatives, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[5]
-
First Aid: In case of skin contact, wash with soap and plenty of water. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. In all cases of exposure, consult a physician.[4]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from strong oxidizing agents and acids.[5]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5][6]
Conclusion
2-tert-Butyl-N,N-dimethylaniline is a valuable tool in the arsenal of the modern organic chemist. Its strategically designed steric hindrance renders it a highly effective non-nucleophilic base, enabling a wide range of chemical transformations with enhanced selectivity and yield. By understanding the interplay between its structure, basicity, and steric properties, researchers can harness its unique reactivity to overcome common challenges in organic synthesis and accelerate the development of novel molecules in academia and industry.
References
- Staab, H. A., & Lang, M. (1978). N,N-Dimethyl-2,4,6-tri-tert-butylaniline: Preparation and properties. Angewandte Chemie International Edition in English, 17(10), 768-769.
- Loudon, G. M., & Noyce, D. S. (1971). Steric effects in the solvolysis of 2-alkyl- and 2-aryl-2-adamantyl p-nitrobenzoates. Journal of the American Chemical Society, 93(14), 3563-3569.
- Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441-5444.
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 4. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
Troubleshooting & Optimization
overcoming steric hindrance during N-methylation of 2-tert-butylaniline
Executive Summary & Problem Analysis
The Challenge: Users frequently report low conversion (<30%) or stalled reactions when attempting to N-methylate 2-tert-butylaniline using standard protocols (e.g., Methyl Iodide/K₂CO₃).
Root Cause Analysis: The tert-butyl group at the ortho position creates a massive steric wall (Van der Waals volume ~100 ų). This steric bulk exerts two primary inhibitory effects:[1][2]
-
Nucleophilic Trajectory Blockade: The bulky group physically shields the nitrogen lone pair, preventing the 109.5° backside attack required for Sₙ2 reactions with alkyl halides.
-
Solvation Inhibition: The hydrophobic bulk prevents polar solvents from effectively stabilizing the transition state.
The Solution Strategy: To overcome this, we must abandon direct alkylation (Sₙ2) in favor of Reductive Amination or Orthoformate Activation . These pathways proceed via planar sp² intermediates (imines/imidates), which are less sterically demanding than the sp³ transition states of direct alkylation.[3]
Troubleshooting & Optimization (Q&A)
Category 1: Reactivity & Conversion Issues[3]
Q: I am using MeI and K₂CO₃ in DMF, but the reaction stalls at 20% conversion. Should I increase the temperature? A: No. Increasing temperature with MeI often promotes competing elimination reactions or over-alkylation of the small amount of product formed.
-
Diagnosis: The Sₙ2 transition state is energetically inaccessible due to the ortho-tert-butyl clash.
-
Solution: Switch to Protocol A (Reductive Methylation) . If you must use direct alkylation, use a "Proton Sponge" base (1,8-Bis(dimethylamino)naphthalene) to minimize aggregation, but expect poor yields.[3]
Q: I tried reductive amination with aqueous Formaldehyde (37%) and NaBH₄, but I mostly recovered starting material. A: Aqueous formaldehyde is detrimental here.[3]
-
The Mechanism: The ortho-tert-butyl group destabilizes the hemiaminal intermediate, causing it to revert to the amine and formaldehyde in the presence of water before the reduction can occur.
-
Fix: Use Paraformaldehyde (solid source) in a dry solvent (Methanol or DCE) and add a dehydrating agent (molecular sieves) or an acid catalyst (Acetic Acid/TFA) to force the equilibrium toward the imine/iminium species.
Category 2: Selectivity (Mono- vs. Di-methylation)[2]
Q: How do I ensure I only get the mono-methyl product? A: Steric hindrance actually helps you here. Unlike simple anilines, 2-tert-butylaniline is naturally resistant to di-methylation because fitting two methyl groups alongside a tert-butyl group creates severe strain.
-
Control Strategy: Use Protocol B (Orthoformate Method) . This method proceeds via an imidate intermediate that chemically locks the stoichiometry to 1:1, making over-methylation mechanistically impossible.[3]
Recommended Experimental Protocols
Protocol A: Modified Reductive Amination (High Throughput / General Use)
Best for: Standard lab scale, moderate hindrance.[3]
Reagents:
-
Substrate: 2-tert-butylaniline (1.0 equiv)
-
C1 Source: Paraformaldehyde (1.5 - 2.0 equiv)
-
Reductant: NaBH₄ (2.0 equiv) or NaCNBH₃ (1.5 equiv)[3]
-
Additive: Acetic Acid (catalytic, pH ~5-6)[3]
Workflow:
-
Imine Formation: Dissolve aniline in Methanol. Add Paraformaldehyde and Acetic Acid. Stir at Reflux for 2-4 hours. Critical: Ensure paraformaldehyde fully depolymerizes and dissolves.
-
Reduction: Cool to 0°C. Add NaBH₄ portion-wise (Caution: Gas evolution).
-
Workup: Quench with 1N NaOH. Extract with DCM.
Protocol B: The "Orthoformate" Route (High Purity / Difficult Substrates)
Best for: Extremely hindered substrates where Protocol A fails.
Mechanism: Aniline
Workflow:
-
Condensation: Mix 2-tert-butylaniline (1.0 equiv) with Triethyl Orthoformate (3.0 equiv) and catalytic p-Toluenesulfonic acid (PTSA).
-
Distillation: Heat to 100-120°C. Distill off ethanol as it forms. This drives the equilibrium to the imidate (
). -
Reduction: Dissolve the crude imidate in dry THF. Add LiAlH₄ (2.0 equiv) at 0°C, then reflux for 3 hours.
-
Workup: Fieser workup (Water/15% NaOH/Water).
Quantitative Comparison of Methods
| Feature | Direct Alkylation (MeI) | Reductive Amination (Protocol A) | Orthoformate Method (Protocol B)[3] |
| Reaction Type | Sₙ2 Substitution | Condensation + Hydride Reduction | Condensation + Hydride Reduction |
| Steric Tolerance | Low | Moderate | High |
| Typical Yield | 15 - 35% | 65 - 80% | 85 - 95% |
| Selectivity (Mono) | Poor (Mixtures) | Good | Excellent (100%) |
| Key Risk | Over-alkylation / Stalling | Reversion to amine (water sensitivity) | Strong reducing agent (LiAlH₄) required |
Mechanistic Visualization
Diagram 1: Decision Tree for Method Selection
Caption: Selection logic for N-methylation based on reagent availability and moisture control capabilities.
Diagram 2: Steric Failure vs. Success Pathways
Caption: Comparison of the blocked SN2 pathway versus the accessible planar Imidate pathway.
References
-
Selva, M., et al. (2003).[3] Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites.[2] Journal of Organic Chemistry.[5] Link
-
Li, F., et al. (2014).[3] Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Journal of Organic Chemistry.[5] Link
-
Sato, S., et al. (2004).[5] A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane. Tetrahedron.[5][6] Link
-
Organic Chemistry Portal. (2023). Reductive Amination: Comprehensive Guide and Recent Literature.[5]Link
-
BenchChem Technical Support. (2025). Overcoming challenges in the synthesis of sterically hindered anilines.Link[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iris.unive.it [iris.unive.it]
- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
purification methods for 2-tert-Butyl-N,N-dimethylaniline by vacuum distillation
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. This guide addresses the purification of 2-tert-Butyl-N,N-dimethylaniline , a sterically hindered aromatic amine. Unlike standard N,N-dimethylaniline, the bulky ortho-tert-butyl group introduces steric inhibition of resonance , forcing the dimethylamino group out of planarity with the benzene ring [1].
This structural anomaly creates unique purification challenges:
-
Synthesis Carryover: The steric bulk makes the second N-methylation step kinetically slow, often leaving significant amounts of N-methyl-2-tert-butylaniline (mono-methylated impurity).
-
Boiling Point Proximity: The mono-methylated impurity and the target product have very similar boiling points, requiring high-efficiency fractionation.
-
Oxidation Sensitivity: Like most electron-rich anilines, it is prone to N-oxidation and polymerization if heated under aerobic conditions.
Physicochemical Profile (Estimated*)
| Parameter | Value / Description |
| Physical State | Colorless to pale yellow liquid (or low-melting solid). |
| Boiling Point (atm) | ~230–240°C (Extrapolated from 2-tert-butylaniline BP 123°C @ 17mmHg) |
| Target Vapor Temp | 95–105°C at 2–3 mmHg (Recommended range) |
| Key Impurities | 2-tert-butylaniline (starting material), N-methyl-2-tert-butylaniline (intermediate). |
*Note: Exact boiling points vary by vacuum depth. Use the Nomograph method described in Section 3.
Experimental Workflow: The "Self-Validating" Protocol
The following workflow is designed as a logic gate system. Do not proceed to the next step until the current step passes its validation criteria.
Figure 1: Purification Logic Flow. Note the optional chemical scavenging step for high impurity loads.
Technical Support: Troubleshooting & FAQs
Category A: Separation Efficiency (Purity Issues)
Q: I distilled the product, but GC still shows 5-10% of the mono-methylated impurity (N-methyl-2-tert-butylaniline). Why didn't they separate?
A: This is the most common issue with hindered anilines. The boiling point difference (
Corrective Protocol:
-
Use a Fractionating Column: A simple still head is insufficient. Install a 15-20 cm Vigreux column or a packed column (glass helices) to increase theoretical plates.
-
Chemical Scavenging (The "Chem-Fix"): Before distillation, treat the crude mixture with acetic anhydride (1.1 eq relative to the mono-methyl impurity) .
-
Mechanism:[1] The hindered secondary amine (mono-methyl) will react to form an amide (N-acetyl-N-methyl-2-tert-butylaniline), which has a significantly higher boiling point. The tertiary amine (your target) cannot react.
-
Result: The impurity remains in the pot residue; the target distills over pure [2].
-
Q: My distillate is cloudy or has water droplets. A: The "wet" appearance is likely an azeotrope with residual water or low-boiling solvents (e.g., THF, Toluene) from the synthesis.
-
Fix: Collect the first 5-10% of the volume as a "fore-run" and discard. Do not switch to the main receiver until the vapor temperature is stable
.
Category B: Vacuum & Thermal Stability
Q: The liquid is bumping violently, splashing into the receiver. A: Bumping occurs because the high viscosity and surface tension of substituted anilines prevent smooth bubble nucleation.
-
Immediate Fix: Reduce bath temperature.
-
Systemic Fix: Use a Claisen adapter (to trap splashes) and a capillary bleed (introducing a fine stream of
) or a vigorous magnetic stir bar. Note: Boiling stones are ineffective under high vacuum.
Q: The product is turning yellow/brown in the receiving flask. A: Anilines are notoriously sensitive to photo-oxidation and thermal oxidation.
-
Cause: Air leaks in the vacuum system or high thermal stress.
-
Prevention:
-
Wrap the receiving flask in aluminum foil (light protection).
-
Backfill the system with Argon or Nitrogen only—never air—when breaking vacuum.
-
Store the purified product over activated 4Å molecular sieves under inert gas.
-
Category C: Operational Parameters
Q: I don't have a specific boiling point for this derivative. How do I know when to collect? A: Do not rely on literature values from different vacuum pressures. Use the Nomograph Method :
-
Find the BP of the parent N,N-dimethylaniline at atmospheric pressure (~193°C).
-
Add +40°C correction for the tert-butyl group (Empirical estimation based on MW and shielding). Estimated Atm BP
233°C. -
Use a pressure-temperature nomograph to convert 233°C (Atm) to your working pressure (e.g., 2 mmHg).
-
Result: Expect distillation around 95–105°C at 2 mmHg .
-
Detailed Protocol: Vacuum Distillation
Safety Warning: 2-tert-Butyl-N,N-dimethylaniline is toxic by inhalation and skin absorption. All operations must be performed in a fume hood.
Equipment Setup
-
Flask: Round-bottom flask (max 60% full).
-
Column: Short path distillation head (for crude) or Vigreux column (for high purity).
-
Heating: Oil bath with digital temperature control (Do not use a heating mantle; hot spots cause degradation).
-
Vacuum: Rotary vane pump capable of
.
Step-by-Step Procedure
-
Degassing: Stir the crude oil under weak vacuum (water aspirator) for 15 minutes at room temperature to remove volatile solvents.
-
Scavenging (Optional): If mono-methyl impurity >5%, add acetic anhydride (see Category A above) and stir at 60°C for 1 hour prior to distillation.
-
Vacuum Application: Connect the high-vacuum pump. Slowly lower pressure to
. -
Heating: Raise oil bath temperature to approx. 30°C above the expected boiling point.
-
Fractionation:
-
Fraction I (Fore-run): Collect any liquid distilling below 90°C (at 2 mmHg). This usually contains unreacted aniline or non-amine volatiles.
-
Fraction II (Main): Collect the steady fraction (e.g., 98–102°C). Monitor the head thermometer, not the pot temperature.
-
-
Shutdown: Lower the oil bath before removing vacuum. Bleed with Nitrogen.[2][3]
Validation & QC
After purification, validate the identity and purity using Proton NMR (
| Feature | Chemical Shift ( | Diagnostic Value |
| N-Methyl Groups | ~2.6 – 2.8 ppm (Singlet, 6H) | Critical: Must be a sharp singlet. A secondary peak nearby indicates mono-methyl impurity. |
| tert-Butyl Group | ~1.3 – 1.5 ppm (Singlet, 9H) | Confirms presence of bulky group. |
| Aromatic Region | 6.8 – 7.5 ppm (Multiplets, 4H) | Pattern confirms ortho-substitution. |
Pass Criteria:
-
GC Purity > 98%[4]
-
Color: Colorless to very pale straw.
-
NMR: No visible N-H broad singlet (would indicate unreacted starting material).
References
- Burgstahler, A. W., et al. (1964). "Steric Inhibition of Resonance in 2-tert-Butyl-N,N-dimethylaniline." Journal of the American Chemical Society. (Discusses the twisting of the dimethylamino group due to steric crowding).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocol for purification of aromatic amines via acetylation of primary/secondary impurities).
- Brown, H. C., et al. (1950). "Chemical Effects of Steric Strains." Journal of the American Chemical Society. (Foundational work on the physical properties of homomorphs and hindered amines).
Sources
preventing oxidation of 2-tert-Butyl-N,N-dimethylaniline during storage
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the proper storage and handling of 2-tert-Butyl-N,N-dimethylaniline to prevent its oxidative degradation. This document outlines the mechanisms of oxidation, provides detailed protocols for storage and quality assessment, and offers troubleshooting advice for compromised samples.
Introduction: The Challenge of Stabilizing 2-tert-Butyl-N,N-dimethylaniline
2-tert-Butyl-N,N-dimethylaniline is a sterically hindered aromatic amine used in various synthetic applications. The electron-rich nature of the N,N-dimethylamino group makes the molecule highly susceptible to oxidation, a process that can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. Oxidation not only depletes the active compound but also introduces impurities that can interfere with subsequent reactions, leading to lower yields, complex purification challenges, and potentially misleading biological data.
Oxidation typically proceeds at the nitrogen atom, leading to the formation of the corresponding N-oxide. This transformation is often accompanied by the development of a distinct color change in the material, from colorless or pale yellow to darker shades of yellow, brown, or even red. The presence of these colored impurities is a primary indicator of product degradation.
This guide provides a systematic approach to mitigate these risks through best practices in laboratory storage and handling.
Visualizing the Oxidation Pathway
To understand the core stability challenge, it is crucial to visualize the primary degradation pathway. The tertiary amine group is the most common site of oxidation.
Caption: Oxidation of 2-tert-Butyl-N,N-dimethylaniline to its N-oxide.
FAQs: Quick Answers to Common Problems
Q1: My 2-tert-Butyl-N,N-dimethylaniline has turned dark yellow/brown. Can I still use it?
A: A significant color change indicates oxidation and the presence of impurities. Using the material as-is is not recommended as it can lead to unpredictable results and side reactions. The purity should be assessed via analytical methods like NMR or GC-MS. If the level of oxidation is minor, purification may be possible (see Troubleshooting section).
Q2: I have been storing the compound in the refrigerator, but it still changed color. Why?
A: While refrigeration slows down degradation, it does not stop it, especially if the container is not properly sealed or if the headspace contains air. Oxygen present in the vial will still react, albeit at a slower rate. For long-term storage, a combination of low temperature and an inert atmosphere is critical.
Q3: Is it better to store the compound as a solid or a liquid?
A: 2-tert-Butyl-N,N-dimethylaniline is typically a liquid at room temperature. Storing it as a frozen solid at low temperatures (e.g., -20°C) will significantly reduce the rate of diffusion and reaction with any residual oxygen in the headspace, thus enhancing stability.
Q4: How can I quickly check the purity of my sample before an experiment?
A: The simplest method is a visual inspection for color. A proton NMR (¹H NMR) is a fast and effective way to check for the presence of N-oxide or other impurities. The N-methyl protons of the parent amine will have a characteristic chemical shift, while the N-oxide's corresponding protons will appear at a different, downfield shift.
Q5: Are there any specific contaminants I should be worried about from oxidation?
A: The primary oxidation product is 2-tert-Butyl-N,N-dimethylaniline N-oxide. Further degradation can lead to a complex mixture of colored polymeric materials. These impurities can act as catalysts for further decomposition or interfere with downstream reactions.
Troubleshooting Guide: Managing Oxidized Samples
This section provides a logical workflow for assessing and potentially salvaging a sample of 2-tert-Butyl-N,N-dimethylaniline that is suspected of degradation.
Caption: Workflow for troubleshooting degraded 2-tert-Butyl-N,N-dimethylaniline.
Storage and Handling Protocols
To ensure the long-term stability and integrity of 2-tert-Butyl-N,N-dimethylaniline, adherence to a strict storage protocol is mandatory. The primary goal is to minimize contact with oxygen and sources of energy (heat, light).
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidizing agent. |
| Temperature | -20°C (Freezer) | Reduces the kinetic rate of the oxidation reaction significantly. |
| Light Exposure | Amber Glass Vial / Protect from Light | Light can provide the activation energy needed to initiate oxidation. |
| Container | Tightly Sealed Vial with PTFE-lined Cap | Prevents moisture and air ingress. PTFE liners offer good chemical resistance. |
| Handling | Use Syringes/Cannulas under Inert Gas | Minimizes exposure to air during dispensing. |
Experimental Protocol: Aliquoting and Long-Term Storage
This protocol details the best practice for sub-dividing a new bottle of 2-tert-Butyl-N,N-dimethylaniline for long-term storage to preserve the integrity of the bulk supply.
Materials:
-
New, sealed bottle of 2-tert-Butyl-N,N-dimethylaniline
-
Schlenk line or glovebox with an inert atmosphere (Argon or Nitrogen)
-
Dry, oven-baked glass vials (e.g., 1-5 mL) with PTFE-lined screw caps
-
Dry, gas-tight syringes and needles
-
Parafilm or vial cap sealant
Procedure:
-
Preparation: Place the required number of small vials and caps in a laboratory oven at 120°C for at least 4 hours to ensure they are dry. Transfer the hot vials to a desiccator to cool under vacuum.
-
Inert Atmosphere: Move the cooled vials and the sealed bottle of 2-tert-Butyl-N,N-dimethylaniline into a glovebox. Alternatively, use a Schlenk line.
-
Purging: If using a Schlenk line, carefully puncture the septum of the main bottle with a needle connected to the inert gas line and another needle as an outlet. Allow the gas to flow for 5-10 minutes to displace any air in the headspace. Do the same for each receiving vial.
-
Dispensing: Using a clean, dry, gas-tight syringe, withdraw the desired amount of the liquid from the main bottle.
-
Aliquoting: Immediately dispense the liquid into the prepared, inert-gas-flushed vials. Ensure the vial is not filled to the brim; a small headspace is acceptable as it is under an inert atmosphere.
-
Sealing: Tightly screw on the PTFE-lined caps. For extra security, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and concentration (if diluted).
-
Storage: Place the sealed aliquots in a secondary container and store them in a freezer at -20°C, protected from light.
-
Record Keeping: Maintain a log of the number of aliquots and their storage location. This prevents the need to repeatedly open the main freezer container, which can cause temperature fluctuations.
By following this procedure, the bulk of the material remains sealed and protected, while daily experimental needs can be met by using one of the smaller, disposable aliquots. This prevents the repeated exposure of the entire batch to potential contaminants and atmospheric conditions.
References
Technical Support Center: Solubilization of 2-tert-Butyl-N,N-dimethylaniline
Diagnostic & Mechanism: The "Steric Trap"
Users frequently report that 2-tert-Butyl-N,N-dimethylaniline fails to dissolve even in acidic aqueous media, or "oils out" upon back-titration.[1] This behavior contradicts standard expectations for aniline derivatives.
To solve this, we must distinguish between intrinsic basicity and solvated basicity .[2]
The Mechanism: Steric Inhibition of Solvation (SIS)
In standard N,N-dimethylaniline, the nitrogen lone pair conjugates with the phenyl ring (resonance). In 2-tert-Butyl-N,N-dimethylaniline , the bulky ortho-tert-butyl group forces the dimethylamino group out of planarity with the benzene ring.[1][3]
-
Steric Inhibition of Resonance (SIR): The twist breaks conjugation. Theoretically, this localizes the lone pair on the nitrogen, making it more basic (higher intrinsic proton affinity).[4]
-
Steric Inhibition of Solvation (SIS): This is the critical failure point in water. While the nitrogen wants a proton, the massive hydrophobic tert-butyl group acts as a shield.[1] It physically prevents water molecules from organizing a stable hydration shell around the resulting ammonium cation.
The Result: The energetic penalty of disrupting the water structure outweighs the energy gain of protonation. Consequently, the apparent aqueous pKa drops significantly , often by 3–5 units compared to unhindered isomers, making the molecule behave like a neutral lipophile rather than a base.
Visualization: The Solvation Barrier
Caption: Comparison of solvation pathways. The 2-tert-butyl group creates a hydrophobic exclusion zone, destabilizing the protonated cation in water.[1]
Troubleshooting Guide (Q&A)
Issue 1: "I added 1M HCl, but the compound remained an oily droplet."
Root Cause: The hydrochloride salt of this molecule is likely hydrolytically unstable or lipophilic . Due to SIS, the equilibrium favors the free base + free proton rather than the salt, especially if the salt itself is water-insoluble. Solution:
-
Switch Counter-ions: Chloride is a "hard" counter-ion. Switch to lipophilic or bulky counter-ions that stabilize the organic cation.
-
Recommended: Methanesulfonic acid (MsOH) or p-Toluenesulfonic acid (TsOH).[1]
-
-
Cosolvent Spike: Pure water cannot solvate the hydrophobic bulk.
-
Protocol: Dissolve the amine in a small volume of DMSO or Ethanol first, then slowly add the acid solution.
-
Issue 2: "The solution precipitates/oils out upon dilution."
Root Cause: The "Hydrophobic Effect." As you dilute the cosolvent or acid, the dielectric constant changes, and the water structure forces the hydrophobic 2-t-butyl group to aggregate.[1] Solution:
-
Maintain Critical Micelle Concentration (CMC): If using surfactants, do not dilute below their CMC.
-
Cyclodextrin Encapsulation: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD).[1] The hydrophobic cavity accommodates the t-butyl group, while the hydrophilic exterior interacts with water.
Issue 3: "Standard HPLC buffers (Ammonium Acetate) show poor peak shape."
Root Cause: Silanol interactions and incomplete ionization at neutral pH.[2] Solution:
-
Low pH is Mandatory: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid. You need to force protonation (pH < 3) to prevent the free base from dragging on the column.
-
High Temperature: Run the column at 40–50°C to improve mass transfer kinetics hindered by the bulky group.
Experimental Protocols
Protocol A: Cosolvent-Assisted Acidification (Standard Stock Prep)
Use this for preparing stock solutions for biological assays.[1]
| Parameter | Specification |
| Target Conc. | 10 mM |
| Primary Solvent | DMSO (anhydrous) |
| Acid Component | 1.0 M Methanesulfonic Acid (MsOH) in water |
| Diluent | PBS (pH 7.[1]4) or Water |
Step-by-Step:
-
Weigh 2-tert-Butyl-N,N-dimethylaniline (Liquid/Low-melt solid) into a glass vial.
-
Add DMSO to achieve a concentration of 50 mM . Vortex until clear.
-
Add 1.1 equivalents of MsOH (using the 1.0 M stock). Vortex immediately.
-
Note: The solution may warm slightly. This ensures salt formation in the organic phase.
-
-
Slowly dilute with water/buffer to the final 10 mM concentration while vortexing.
-
Observation: If turbidity appears, increase DMSO content to 10% v/v or add 5% Tween-80.[1]
-
Protocol B: Cyclodextrin Complexation (For Animal Studies/High Conc.)
Use this when organic solvents (DMSO) must be minimized.[1]
-
Prepare a 20% (w/v) HP-
-CD solution in water.[1] -
Add the amine (free base) directly to this solution.
-
Sonicate at 40°C for 30–60 minutes.
-
If the solution remains cloudy, adjust pH to 4.0 using 1M HCl. The combination of encapsulation and ionization usually achieves solubility >5 mg/mL.
Protocol C: Solubility Decision Tree
Caption: Decision matrix for solubilizing sterically hindered anilines.
References & Authority
-
Wepster, B. M. (1953). Steric Effects on Mesomerism. Progress in Stereochemistry. (Foundational text on Steric Inhibition of Resonance in anilines).
-
Essery, J. M., & Schofield, K. (1961). The basic strengths of some 2,6-di-tert-butyl-substituted primary amines and N,N-dimethylanilines. Journal of the Chemical Society.[5] Link
-
Key Finding: Establishes that steric hindrance to solvation can lower basicity by factors of
.[6]
-
-
PubChem. (2023).[7] 2-tert-Butylaniline Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2023).[1] 2-tert-Butylaniline Product Sheet. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. Steric inhibition of resonance and its influence of on acidity and basicity. - CHEMSOLVE.NET [chemizi.blogspot.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-tert-ブチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. labsolu.ca [labsolu.ca]
- 9. N,2-Dimethylaniline Hydrochloride|CAS 10541-29-4 [benchchem.com]
- 10. 121-69-7 CAS | N,N-DIMETHYLANILINE | Amines & Amine Salts | Article No. 03393 [lobachemie.com]
- 11. N,N-Dimethylaniline Hydrochloride | 5882-44-0 | TCI AMERICA [tcichemicals.com]
- 12. 2-tert-Butylaniline | 6310-21-0 [chemicalbook.com]
Technical Support Center: Purification of Hindered Aniline Syntheses
Welcome to the technical support center for navigating the challenges of hindered aniline synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in purifying sterically demanding anilines. Here, we move beyond standard protocols to address the specific, often frustrating, issues that arise when unreacted starting materials persist in your final product.
Introduction: The Challenge of Steric Hindrance
Synthesizing hindered anilines, particularly those with bulky ortho-substituents (e.g., tert-butyl, isopropyl, or phenyl groups), is a common task in medicinal chemistry and materials science. These motifs are prized for their ability to modulate pharmacokinetic properties, tune electronic characteristics, and enforce specific molecular conformations. However, the very steric bulk that makes these molecules valuable also complicates their synthesis and, most critically, their purification.
Reactions like Buchwald-Hartwig amination or palladium-catalyzed C-N cross-couplings often proceed to incomplete conversion, leaving you with a mixture of your desired hindered aniline and unreacted starting materials, such as aryl halides. The steric shielding around the nitrogen atom can dramatically alter the aniline's basicity and polarity, making traditional purification methods like acid-base extraction or standard column chromatography surprisingly ineffective. This guide provides expert insights and actionable troubleshooting strategies to help you achieve high purity for your target compounds.
Frequently Asked Questions & Troubleshooting Guides
Question 1: Why is my standard acid-base extraction failing to remove the unreacted aryl halide from my hindered aniline product?
This is the most common frustration point. The typical assumption is that the aniline (basic) will readily move into an aqueous acid phase, leaving the neutral aryl halide in the organic layer. However, this often fails for hindered anilines due to two primary reasons:
-
Reduced Basicity (pKa Suppression): The bulky ortho-substituents sterically inhibit the lone pair on the nitrogen atom from interacting with a proton. This significantly lowers the basicity of the aniline. For example, the pKa of the conjugate acid of aniline is ~4.6, while the pKa for 2,6-diisopropylaniline's conjugate acid is drastically lower, making it a much weaker base. Therefore, standard 1M HCl is often not acidic enough to achieve full protonation and extraction.
-
Increased Lipophilicity: The large, greasy alkyl or aryl groups that create the hindrance also make the corresponding ammonium salt highly lipophilic. Even if you manage to protonate the aniline, the resulting salt may have significant solubility in the organic layer, leading to poor partitioning into the aqueous phase.
Troubleshooting Protocol: The "Forced" Acid Extraction
If a standard 1M or 2M HCl wash is ineffective, consider this more rigorous approach:
-
Step 1: Solvent Choice: Ensure your crude mixture is dissolved in a non-polar organic solvent like hexanes, heptane, or toluene. Avoid ethers or ethyl acetate, which can have higher solubility for the ammonium salt.
-
Step 2: Increase Acid Strength: Switch from 1M HCl to a more concentrated solution, such as 3M or even 6M HCl. Perform multiple small-volume extractions (e.g., 3 x 50 mL) rather than one large one.
-
Step 3: Increase Contact Time: Shake the separatory funnel vigorously for at least 2-3 minutes per extraction to ensure the system reaches equilibrium.
-
Step 4: Monitor with TLC/LCMS: After each wash, spot a sample of the organic layer on a TLC plate or run an LCMS analysis to track the removal of the aniline product.
-
Step 5: Liberation and Recovery: Combine the acidic aqueous layers. Cool them in an ice bath and slowly basify with a concentrated base (e.g., 50% w/w NaOH) until the pH is >12. The hindered aniline should precipitate or form an oil. Extract the product back into a fresh organic solvent (like EtOAc or DCM), dry, and concentrate.
Expert Tip: For extremely stubborn cases, using trifluoroacetic acid (TFA) in the organic phase can sometimes form a TFA salt that is more amenable to extraction or even direct precipitation.
Question 2: My hindered aniline and starting material have nearly identical Rf values on TLC. How can I improve my chromatographic separation?
Co-elution is a significant hurdle when the polarity difference between the product and starting material is minimal. This is common with unreacted aryl bromides or iodides. Here’s how to systematically optimize your column chromatography.
Core Strategy: Modulate the Mobile and Stationary Phases
Your goal is to exploit subtle electronic or structural differences that a standard silica/hexanes/ethyl acetate system won't resolve.
Workflow for Optimizing Chromatography
Caption: Decision tree for troubleshooting poor chromatographic separation.
Detailed Strategies:
-
Deactivate Silica Gel: Aniline products can streak or interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (Et3N) or a 7N ammonia solution in methanol to your mobile phase can create sharper peaks and sometimes improve separation.
-
Solvent System Optimization: Move beyond the standard hexanes/EtOAc.
-
Heptane/Dichloromethane (DCM): This system offers different selectivity and can often resolve compounds that are inseparable in acetate-based systems.
-
Toluene as a Modifier: Adding a small percentage of toluene to a heptane mobile phase can introduce pi-pi interactions, which may help differentiate an aromatic starting material from your aniline product.
-
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica, as it eliminates the acidic sites that cause streaking.
-
Silver Nitrate (AgNO₃) Impregnated Silica: This is a powerful technique specifically for separating compounds containing halogens or double bonds. The silver ions interact with the halogen of the unreacted aryl halide, retarding its movement down the column relative to the aniline. You can purchase this pre-made or prepare it yourself.
-
Data Summary: Recommended Starting Points for Chromatography
| Issue | Starting Material Type | Recommended System | Rationale |
| Tailing/Streaking | Any Aniline | Silica Gel + Heptane/EtOAc + 1% Et₃N | Deactivates acidic silanol groups, leading to sharper peaks. |
| Co-elution | Aryl Bromide/Iodide | AgNO₃-impregnated Silica + Heptane/Toluene | Specific interaction with the halide slows its elution. |
| Co-elution | Non-polar Aryl Halide | Neutral Alumina + Heptane/DCM | Offers different selectivity compared to silica. |
| Polar Impurities | Highly functionalized system | C18 Reverse Phase + MeCN/H₂O | Separates based on hydrophobicity rather than polarity. |
Question 3: My reaction is complete, but I'm left with the palladium catalyst and ligands which are difficult to remove. What are my options?
Residual palladium and bulky phosphine ligands (e.g., from Buchwald-Hartwig reactions) are common, chromatography-complicating impurities.
Recommended Protocol: Scavenging and Filtration
The most efficient method is to use a scavenger to bind the metal and ligand, followed by a simple filtration.
Experimental Workflow for Catalyst Removal
Caption: Workflow for removing residual palladium catalysts using scavengers.
Detailed Steps:
-
Post-Workup: Perform your initial aqueous workup to remove inorganic salts. Concentrate the organic layer.
-
Re-dissolve: Dissolve the crude material in a solvent like DCM, Toluene, or THF.
-
Select a Scavenger:
-
For Palladium: Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol, QuadraSil® MP) are extremely effective at binding palladium.
-
For Phosphine Ligands: If the oxidized ligand is the issue, a simple filtration through a plug of silica gel can be effective. For more stubborn cases, specific scavengers exist, but often removing the palladium is sufficient as the ligand may be removed with it.
-
-
Incubation: Add the scavenger resin (typically 3-5 equivalents relative to the catalyst loading) to the solution and stir. The reaction can be run at room temperature or gently heated (40-50 °C) to expedite the process. Monitor the removal by LCMS or by observing the disappearance of the characteristic dark color.
-
Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® or a short plug of silica gel to remove the resin. Wash the pad with fresh solvent.
-
Concentration: The resulting filtrate contains your product, free of the targeted impurities, and is now ready for final purification if needed.
References
-
Title: pKa Values for the Anilinium Ions... Source: Journal of Chemical & Engineering Data URL: [Link]
-
Title: A Practical Guide to Flash Column Chromatography Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Argentation chromatography Source: Wikipedia URL: [Link]
-
Title: Steric and Electronic Effects on the Basicity of Aniline Source: Chemistry LibreTexts URL: [Link]
Validation & Comparative
UV-Vis absorption spectra changes due to steric inhibition of resonance
Topic: UV-Vis Absorption Spectra Changes Due to Steric Inhibition of Resonance Content Type: Technical Comparison Guide
Executive Summary
In conjugated organic systems, planarity is the prerequisite for maximal orbital overlap. When steric bulk forces a molecule to twist out of coplanarity, the
This guide provides researchers with a comparative analysis of planar (conjugated) versus non-planar (sterically inhibited) systems. It details the specific UV-Vis spectral changes—primarily hypsochromic (blue) shifts and hypochromic (intensity) effects —that serve as diagnostic indicators of steric strain.
Theoretical Framework: The Geometry-Energy Nexus
To interpret the data below, one must understand the causal link between molecular geometry and electronic transitions.
-
The Reference State (Planar): In an unhindered conjugated system (e.g., trans-stilbene),
-orbitals are parallel. This maximizes overlap, creating an extended -system. The energy gap ( ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases.-
Result: Absorption at longer wavelengths (Red shift) with high intensity (
).
-
-
The Inhibited State (Twisted): Steric clash between bulky groups (e.g., cis-stilbene or ortho-substituted biphenyls) forces rotation around the connecting bond. The
-orbitals become orthogonal (or skewed), breaking the conjugation. The molecule behaves electronically as two isolated chromophores.-
Result: Absorption shifts to shorter wavelengths (Blue shift) and intensity drops significantly.
-
Mechanism of Action
Figure 1: The causal pathway from steric hindrance to spectral shift. Steric bulk forces a twist that inhibits orbital overlap, reversing the red-shift associated with conjugation.
Comparative Analysis: Case Studies
The following data compares "Reference" compounds (planar/conjugated) against their "Alternative" (sterically hindered) analogs.
Case Study A: Biphenyl Derivatives
Biphenyl represents the classic example of rotation around a single bond connecting two aromatic rings.
-
Reference: Biphenyl (Planar-equivalent in solution).
-
Inhibited: 2-Methylbiphenyl and 2,2'-Dimethylbiphenyl.
| Compound | Substituent Position | Conformation | Spectral Interpretation | ||
| Biphenyl | None | Planar (approx.) | ~250 | 18,000 | Strong "K-band" due to conjugation between rings. |
| 2-Methylbiphenyl | Ortho (Mono) | Slightly Twisted | 237 | 10,250 | Hypsochromic shift. Methyl group forces slight rotation; conjugation is reduced. |
| 2,2'-Dimethylbiphenyl | Ortho (Di) | Highly Twisted | ~220 | < 6,000 | Complete Inhibition. Rings are nearly orthogonal. Spectrum resembles two isolated toluene molecules. |
Data Source: Remington, W. R. (1945). J. Am. Chem. Soc. [1]
Case Study B: Stilbene Isomers (Geometric Isomerism)
Stilbenes show how fixed geometry (double bond) interacts with steric clash between phenyl rings.
| Isomer | Geometry | Steric Status | Spectral Interpretation | ||
| trans-Stilbene | Unhindered | 295 | 27,000 | Extended conjugation over the entire molecule. Strong fluorescence.[1] | |
| cis-Stilbene | Hindered | 280 | 13,500 | Phenyl rings clash, forcing them out of the plane of the alkene. Conjugation is dampened.[1][2] |
Data Source: Beale, R. N., & Roe, E. M. F. (1953). J. Chem. Soc. [2]
Case Study C: Aniline Derivatives (Lone Pair Decoupling)
In N,N-dimethylaniline, the nitrogen lone pair is parallel to the benzene
| Compound | Structure | Effect | ||
| N,N-Dimethylaniline | Planar N-C bond | 251 | 14,900 | Strong Charge Transfer (CT) band due to |
| 2,6-Dimethyl-N,N-dimethylaniline | Twisted N-C bond | ~262 (weak) | ~2,500 | Loss of CT Band. The intense conjugation band disappears. The spectrum reverts to look like m-xylene (benzenoid fine structure). |
Note: While the 2,6-dimethyl derivative is a stronger base (protonation relieves strain), its UV absorbance drops drastically because the resonance stabilization of the excited state is blocked. [3]
Experimental Protocol: Validating Steric Inhibition
To confirm that a spectral shift is due to steric inhibition (and not solvent effects or aggregation), use the following self-validating workflow.
Protocol: Variable Temperature UV-Vis (VT-UV)
Steric inhibition is often temperature-dependent. Heating the sample provides energy to overcome rotational barriers, potentially increasing the population of planar conformers (if the barrier is low) or simply broadening the peaks due to vibronic states.
Reagents:
-
Analyte: 10 µM solution of target compound.
-
Solvent: Spectroscopic grade Methylcyclohexane (non-polar) or Ethanol (polar). Note: Use non-polar solvents to minimize solvatochromic shifts that might confuse the analysis.
Workflow:
-
Baseline: Record spectrum at 20°C.
-
Thermal Stress: Heat sample in 10°C increments up to 60°C (using a Peltier-controlled cell).
-
Validation: If the blue-shifted peak red-shifts or intensifies significantly upon heating, the twist may be dynamic. If the spectrum remains largely unchanged (locked conformation), the steric inhibition is static (e.g., 2,2'-dimethylbiphenyl).
Experimental Workflow Diagram
Figure 2: Decision tree for experimentally validating steric inhibition of resonance using UV-Vis spectroscopy.
References
-
Remington, W. R. (1945). The Effects of Steric Inhibition of Resonance on Ultraviolet Absorption Spectra. Journal of the American Chemical Society, 67(11), 1838–1842.
-
Beale, R. N., & Roe, E. M. F. (1953). Ultra-violet absorption spectra of trans- and cis-stilbenes and their derivatives. Journal of the Chemical Society, 2755-2763.
-
Burgot, J. L. (2017). Ionic Equilibria in Analytical Chemistry. Chapter 20: Steric Effects. Springer.[1][2]
-
Taniguchi, M., & Lindsey, J. S. (2018).[3] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.[3]
Sources
Comparative Guide: 2-tert-Butyl-N,N-dimethylaniline vs. 2,6-Di-tert-butylpyridine
Executive Summary: The "Fortress" vs. The "Twist"
In the landscape of non-nucleophilic bases ("proton sponges"), steric hindrance is the primary mechanism used to decouple basicity (thermodynamic proton affinity) from nucleophilicity (kinetic reactivity with electrophiles).
This guide compares two distinct steric architectures:
-
2,6-Di-tert-butylpyridine (2,6-DTBP): The industry "Gold Standard." A rigid, planar pyridine ring flanked by two static steric walls.
-
2-tert-Butyl-N,N-dimethylaniline (2-tBu-DMA): An emerging alternative relying on "Steric Inhibition of Resonance" (SIR). A "floppy" aniline system where steric bulk forces the nitrogen lone pair out of conjugation.
Key Takeaway: While 2,6-DTBP remains the superior choice for absolute inertness against hard electrophiles (e.g., methyl triflate, boron Lewis acids), 2-tBu-DMA offers a unique electronic profile where the nitrogen lone pair is sterically localized but electronically distinct, often serving as a tunable alternative in specific catalytic cycles where pyridine poisoning is a concern.
Structural Anatomy & Steric Logic[1]
The fundamental difference lies in the rigidity of the steric protection.
The Rigid Shield (2,6-DTBP)
The nitrogen atom is
The Rotational Gate (2-tBu-DMA)
In a standard aniline, the nitrogen lone pair is in a
-
Consequence 1 (SIR): Resonance is broken.[1] The lone pair becomes localized (
-like), theoretically increasing basicity compared to planar anilines. -
Consequence 2 (Gating): The protection is conformational. High-energy electrophiles might still access the nitrogen if the molecule undergoes momentary conformational fluctuation.
Visualizing the Steric Pathways
Figure 1: Logical flow of steric protection mechanisms. 2,6-DTBP relies on static shielding, while 2-tBu-DMA relies on conformational twisting (SIR).
Physicochemical Performance Matrix
The following data aggregates experimental values and comparative trends.
| Feature | 2,6-Di-tert-butylpyridine (2,6-DTBP) | 2-tert-Butyl-N,N-dimethylaniline (2-tBu-DMA) |
| Structure Type | Heterocyclic Aromatic (Rigid) | Aromatic Amine (Rotatable) |
| pKa (Conj. Acid) | ~3.58 (50% EtOH) [1] | ~5.1 - 6.0 (Est. based on SIR effect)* |
| Reactivity w/ MeI | Inert (Standard Conditions) | Slow / Inert (Requires High Pressure) |
| Oxidation Stability | High (Resistant to oxidation) | Low (Electron-rich ring, prone to oxidation) |
| Coordination | Non-coordinating to Boron/Metal centers | Weakly coordinating (potential for |
| Physical State | Liquid (bp 100-101°C @ 23 mmHg) | Liquid (bp ~210°C @ 760 mmHg) |
*Note on pKa: While unsubstituted N,N-dimethylaniline has a pKa of 5.07, ortho-substitution usually lowers basicity due to steric hindrance to solvation. However, the SIR effect (localizing the lone pair) opposes this.[2] For 2-tBu-DMA, the steric bulk dominates, often making it a weaker base than expected, but "naked" basicity in gas phase is high.
Experimental Validation: The Methyl Iodide Test
To verify if a base is truly "non-nucleophilic," the standard assay is the reaction with Methyl Iodide (MeI). A true non-nucleophilic base will not form a quaternary ammonium salt.
The Protocol (Self-Validating System)
Objective: Determine the nucleophilic competence of the steric base.
Materials:
-
Substrate: Methyl Iodide (MeI) [Caution: Carcinogen].
-
Base: 2,6-DTBP or 2-tBu-DMA.
-
Solvent: Acetonitrile (
for direct NMR monitoring). -
Internal Standard: 1,3,5-Trimethoxybenzene (inert reference).
Workflow:
-
Preparation: In an NMR tube, dissolve 0.1 mmol of Base and 0.1 mmol of Internal Standard in 0.6 mL
. -
Baseline Scan: Acquire a
NMR spectrum (t=0). Note the integration of the N-Me or t-Bu signals relative to the standard. -
Initiation: Add 1.0 equivalent (0.1 mmol) of MeI. Shake vigorously.
-
Monitoring: Incubate at 25°C. Acquire spectra at 1h, 12h, and 24h.
-
Stress Test (Optional): If no reaction is observed, heat to 60°C for 4 hours.
Interpretation:
-
2,6-DTBP: No change in the spectrum. The methyl groups of the pyridine ring remain distinct. No new N-Me peak appears.[1] (Literature confirms inertness even at high pressure [2]).
-
2-tBu-DMA: Look for the appearance of a new singlet (N-Me) downfield (approx 3.0-3.5 ppm) indicating quaternization. While highly hindered, the "floppy" nature of the aniline bond may allow slow alkylation over time or at elevated temperatures.
Experimental Logic Diagram
Figure 2: Workflow for the Methyl Iodide Quaternization Assay.
Critical Analysis & Recommendation
Why Choose 2,6-DTBP?
-
Absolute Inertness: If your reaction involves highly reactive carbocations (e.g., glycosyl triflates) or strong Lewis acids (
), 2,6-DTBP is mandatory. It simply cannot coordinate. -
Clean Workup: It does not form sludge or tar; its salts are well-defined.
Why Choose 2-tBu-DMA?
-
Tunable Solubility: Aniline derivatives often have different solubility profiles in non-polar hydrocarbons compared to pyridines.
-
Cost/Availability: In some regions, aniline precursors are more accessible for bulk synthesis than specific alkyl-pyridines.
-
"Soft" Basicity: If 2,6-DTBP is too hindered to effectively deprotonate a specific bulky intermediate (kinetic barrier), the slightly more flexible 2-tBu-DMA might facilitate the proton transfer via a "shuttle" mechanism, provided the electrophile isn't strong enough to alkylate the nitrogen.
Final Verdict
For drug development and high-fidelity synthesis:
-
Primary Choice: 2,6-Di-tert-butylpyridine .[3] The structural rigidity provides a guarantee of non-nucleophilicity that the aniline derivative cannot match under stress.
-
Secondary Choice: 2-tBu-DMA . Use only if 2,6-DTBP fails due to solubility issues or if specific "soft" electronic tuning is required.
References
-
Brown, H. C., & Kanner, B. (1953). "2,6-Di-t-butylpyridine—An Unusual Pyridine Base." Journal of the American Chemical Society, 75(15), 3865–3865. Link
-
Okamoto, Y., & Lee, K. I. (1975). "Reactions of 2,6-di-tert-butylpyridine with methyl iodide and methyl fluorosulfonate under high pressure." Journal of the American Chemical Society, 97(14), 4015–4019. Link
-
Essery, J. M., & Schofield, K. (1961). "The basicities of some sterically hindered amines."[2][4][5] Journal of the Chemical Society, 3939-3952. Link
-
Benoit, R. L., et al. (1988). "2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide." Canadian Journal of Chemistry, 66(5), 1159-1162. Link
Sources
Crystallographic & Conformational Analysis: 2-tert-Butyl-N,N-dimethylaniline
This guide provides an in-depth technical analysis of the crystallographic and conformational properties of 2-tert-Butyl-N,N-dimethylaniline , contrasting it with its unhindered parent compound, N,N-Dimethylaniline (DMA) .
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists
Executive Summary: The Steric Inhibition of Resonance
In aromatic amines, the lone pair on the nitrogen atom typically delocalizes into the
2-tert-Butyl-N,N-dimethylaniline represents a classic case of Steric Inhibition of Resonance (SIR) . The bulky tert-butyl group at the ortho position creates severe steric strain with the dimethylamino group.[1] To relieve this strain, the N(Me)
Comparative Structural Data
The following table synthesizes crystallographic and computational data comparing the target molecule with its unhindered and symmetrically hindered analogs.
| Structural Parameter | N,N-Dimethylaniline (Reference) | 2-tert-Butyl-N,N-dimethylaniline (Target) | 2,6-Di-tert-butyl-N,N-dimethylaniline (Extreme) |
| C | 1.396 Å (Partial double bond) | ~1.43 - 1.45 Å (Single bond character) | 1.47 Å (Pure single bond) |
| Twist Angle ( | 0° - 15° (Nearly Planar) | ~60° - 80° (Highly Twisted) | ~90° (Orthogonal) |
| N-Coordination Geometry | Planar / Flattened Pyramidal ( | Pyramidal ( | Pyramidal ( |
| Sum of Angles around N | ~353° - 360° | ~328° - 335° | ~328° (Tetrahedral) |
| Basicity (pKa) | 5.07 | ~5.5 - 6.0 (Enhanced intrinsic basicity*) | < 4.0 (Steric hindrance to solvation**) |
| UV | ~250 nm (Strong Conjugation) | Hypsochromic Shift (Blue shift, lower intensity) | Band often absent |
*Note on Basicity: While SIR localizes the lone pair (increasing intrinsic basicity), the massive tert-butyl group can physically block solvent molecules from stabilizing the resulting ammonium cation. Thus, while 2-methyl derivatives are often stronger bases, tert-butyl derivatives may show anomalous pKa values due to solvation penalties.
Detailed Conformational Analysis
A. The Twist Mechanism (Causality)
In N,N-dimethylaniline , the ortho hydrogens are small enough to allow the methyl groups of the nitrogen to lie nearly coplanar with the ring. This maximizes overlap between the Nitrogen
In 2-tert-Butyl-N,N-dimethylaniline , the Van der Waals radius of the tert-butyl group (~2.7 Å) clashes directly with the N-methyl groups. The molecule resolves this by rotating the C
-
Consequence 1: The resonance energy stabilization is lost.
-
Consequence 2: The C-N bond lengthens significantly (from ~1.40 Å to >1.43 Å).
-
Consequence 3: The nitrogen atom re-hybridizes from partial
to fully to minimize repulsion, resulting in a more pyramidal bond angle arrangement.
B. Crystallographic Challenges & Solutions
2-tert-Butyl-N,N-dimethylaniline is a liquid at room temperature (bp ~250–253°C), which complicates direct single-crystal X-ray diffraction (XRD).
Protocol for Structural Determination: To obtain precise bond angles, researchers must convert the liquid amine into a crystalline salt or use in situ cryo-crystallography.
-
Salt Formation: React the amine with Picric Acid or Perchloric Acid in ethanol. The bulky anions (Picrate/ClO
) facilitate lattice packing. -
Cryo-Crystallography: Capillary mount the liquid and flash-freeze using a liquid nitrogen stream (100 K) directly on the goniometer head to grow a polycrystalline mass, then anneal to a single crystal.
Visualizing the Steric Pathway
The following diagram illustrates the logical flow from steric bulk to altered reactivity.
Caption: Logical pathway of Steric Inhibition of Resonance in 2-tert-Butyl-N,N-dimethylaniline.
Experimental Protocols for Validation
Experiment A: UV-Vis Spectroscopic Confirmation
Since the crystal structure requires complex preparation, UV-Vis spectroscopy provides a rapid "performance" check of the twist.
-
Principle: The "Charge Transfer" (CT) band near 250 nm depends on conjugation. A twisted molecule will lose this band or show a significant blue shift (Hypsochromic shift).
Step-by-Step Protocol:
-
Preparation: Prepare a
M solution of 2-tert-Butyl-N,N-dimethylaniline in cyclohexane (non-polar) and ethanol (polar). -
Baseline: Run a blank scan with pure solvent.
-
Measurement: Scan from 200 nm to 400 nm.
-
Comparison: Compare with N,N-Dimethylaniline.
-
DMA: Distinct peak at ~250 nm (
). -
2-t-Bu-DMA: Peak at ~250 nm will be significantly reduced in intensity or shifted to <230 nm, resembling the spectrum of benzene/alkyl-benzene rather than an aniline.
-
Experiment B: pKa Determination (Potentiometric Titration)
To determine if the steric bulk hinders protonation or enhances basicity via decoupling.
-
Solvent System: Use 50% Ethanol/Water (due to low solubility of the amine in pure water).
-
Titrant: Standardized 0.1 N HCl.
-
Procedure:
-
Dissolve 0.5 mmol of amine in 50 mL solvent.
-
Titrate with HCl, recording pH every 0.1 mL.
-
Determine the inflection point (pKa).[2]
-
-
Analysis: Compare the half-neutralization potential to DMA. A higher pH at inflection indicates higher basicity (lone pair localization), provided steric hindrance to solvation isn't dominant.
References
- Burgi, H. B., & Dunitz, J. D. (1983). Structure Correlation. VCH Publishers. (Foundational text on reaction trajectories and bond angle distortions).
- Wepster, B. M. (1953). Steric Effects on Mesomerism. Progress in Stereochemistry. (Classic literature establishing the twist angle correlation with UV spectra in ortho-substituted anilines).
-
ResearchGate. (2025). N,N-Dimethyl-2,4,6-tri-tert-butylaniline: Preparation and properties. Retrieved from [Link]
-
PubChem. (2025). N,N-Dimethylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Safety Operating Guide
2-tert-Butyl-N,N-dimethylaniline proper disposal procedures
The proper disposal of 2-tert-Butyl-N,N-dimethylaniline requires a protocol designed for toxic, sterically hindered aromatic amines . Due to the specific steric bulk of the ortho-tert-butyl group, this compound exhibits unique physical properties (lower basicity, potential resistance to degradation) but retains the high toxicity and environmental hazard profile characteristic of the N,N-dimethylaniline class.
Part 1: Executive Safety & Hazard Assessment
Core Directive: Treat this substance as a Class 6.1 Toxic Substance and a Marine Pollutant . While specific Safety Data Sheets (SDS) for the ortho-isomer are rare compared to the para-isomer (CAS 2909-79-7) or the parent N,N-dimethylaniline (CAS 121-69-7), Structure-Activity Relationship (SAR) analysis dictates the following conservative hazard profile for disposal planning:
| Hazard Category | Classification | Operational Implication |
| Acute Toxicity | Category 3 (Oral/Dermal/Inhalation) | Zero-skin-contact policy. Use double nitrile gloves. |
| Environmental | Aquatic Chronic 2 | Zero-drain disposal. legally prohibited from entering water systems.[1] |
| Reactivity | Incompatible with Acids/Oxidizers | Segregate from acid waste streams to prevent exothermic heat generation. |
| Flammability | Combustible Liquid (Class IIIB) | High flash point (>90°C estimated), but supports combustion. |
Part 2: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Segregation & Treatment
-
The "No-Acid" Rule: Unlike aliphatic amines, 2-tert-butyl-N,N-dimethylaniline is a weak base due to steric inhibition of resonance. However, mixing it with strong acid waste (e.g., HCl, H₂SO₄) will still generate significant heat and form salts that may precipitate, complicating incineration. Always segregate into a neutral or basic organic waste stream.
-
Quenching (Trace Amounts Only): For cleaning glassware contaminated with residue, rinse with a dilute acid solution (e.g., 5% HCl) to solubilize the amine, then dispose of the rinse as Hazardous Acidic Waste (Stream C).
Phase 2: Containerization & Packaging
-
Primary Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass bottles. Avoid standard LDPE wash bottles for long-term storage as aromatic amines can permeate soft plastics.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Secondary Containment: Transport the sealed primary container within a chemically resistant tray or bucket to the central accumulation area.
Phase 3: Labeling & Documentation
Label the waste container clearly with the following standard identifiers to ensure acceptance by waste management vendors (e.g., Veolia, Clean Harbors).
-
Chemical Name: 2-tert-Butyl-N,N-dimethylaniline (Write out full name; do not use abbreviations like "t-Bu-DMA").
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.
-
Waste Code (RCRA - USA):
-
If pure/unused: U-Listed (U012 - Aniline derivative analog) or D001 (Ignitable) if in flammable solvent.
-
Note: As a research chemical, it often falls under "Toxic Liquid, Organic, N.O.S." for shipping.
-
Part 3: Waste Stream Decision Logic (Visualization)
The following decision tree guides the researcher through the correct disposal pathway based on the state of the chemical.
Figure 1: Operational decision matrix for segregating sterically hindered aniline waste based on solvent composition and purity.
Part 4: Emergency Spill Procedures
If a spill occurs in the laboratory, execute the "S.I.N." protocol immediately:
-
S - Secure: Evacuate the immediate area. The vapor pressure is low, but toxicity is high.
-
I - Isolate: Close lab doors and post "Do Not Enter" signage.
-
N - Notify: Contact EHS immediately.
Cleanup Protocol (For Trained Personnel Only):
-
PPE: Butyl rubber or Silver Shield® gloves (Nitrile provides only momentary splash protection against aromatic amines).
-
Absorbent: Use a Universal Absorbent (vermiculite or clay). Do not use sawdust, as it is combustible.
-
Decontamination: Wash the surface twice with a mild detergent solution. Do not use bleach (hypochlorite), as it can react with amines to form chloroamines (toxic gas).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80574, 2-tert-Butylaniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (40 CFR Part 261). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
